Product packaging for 3,3'-Thiodipropionitrile(Cat. No.:CAS No. 111-97-7)

3,3'-Thiodipropionitrile

Cat. No.: B089633
CAS No.: 111-97-7
M. Wt: 140.21 g/mol
InChI Key: NDVLTZFQVDXFAN-UHFFFAOYSA-N
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Description

3,3'-Thiodipropionitrile is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B089633 3,3'-Thiodipropionitrile CAS No. 111-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyanoethylsulfanyl)propanenitrile
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InChI

InChI=1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NDVLTZFQVDXFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2S
Source PubChem
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DSSTOX Substance ID

DTXSID9026899
Record name 3,3'-Thiodipropionitrile
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Molecular Weight

140.21 g/mol
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Physical Description

Liquid
Record name Propanenitrile, 3,3'-thiobis-
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CAS No.

111-97-7
Record name 3,3′-Thiodipropionitrile
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Record name beta,beta'-Thiodipropionitrile
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Record name 3,3'-Thiodipropionitrile
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Record name Propanenitrile, 3,3'-thiobis-
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Record name 3,3'-thiodipropiononitrile
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Record name .BETA.,.BETA.'-THIODIPROPIONITRILE
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Foundational & Exploratory

Physical and chemical properties of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,3'-Thiodipropionitrile

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (TDPN). TDPN, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical molecule featuring a central thioether linkage and two terminal nitrile groups.[1][2] This unique structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development and materials science, presenting quantitative data in structured tables, detailing experimental protocols for its synthesis and key reactions, and visualizing chemical pathways.

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid under standard conditions.[4][5] Its key physical and chemical identifiers and properties are summarized below.

Table 1: General and Chemical Identifiers
PropertyValueReference
CAS Number 111-97-7[1][3][4]
Molecular Formula C₆H₈N₂S[4][6]
Molecular Weight 140.21 g/mol [1][3]
IUPAC Name 3-[(2-Cyanoethyl)sulfanyl]propanenitrile[4][6]
Synonyms β,β'-Thiodipropionitrile, Bis(2-cyanoethyl) sulfide[6][7]
InChI Key NDVLTZFQVDXFAN-UHFFFAOYSA-N[3][6]
EC Number 203-926-5[1][4]
Table 2: Physical Properties
PropertyValueConditionsReference
Appearance Clear colorless to slightly yellow liquidAmbient[4][5]
Melting Point 24-25 °C[4][5]
Boiling Point 179-180 °C@ 3 Torr[4]
191-194 °C@ 7 mm Hg[5]
Density 1.11 g/mLat 25 °C[5]
1.24 g/cm³[4]
Flash Point 195 °CClosed cup[1][4]
Refractive Index n20/D 1.499[4][5]
Solubility Soluble in water, benzene, acetone, ethanol[8]
Table 3: Spectroscopic Data
Data TypeAvailabilitySource
Mass Spectrometry High-quality, manually curated mass spectral data (MS1, MS2) are available.mzCloud
IR Spectrum Data available.NIST WebBook

Chemical Synthesis and Reactivity

The reactivity of this compound is primarily dictated by its thioether and nitrile functional groups, allowing for a range of chemical transformations.

Synthesis of this compound

The most common laboratory and industrial synthesis involves the base-catalyzed addition of hydrogen sulfide to acrylonitrile.[3]

Synthesis_of_TDPN ACN Acrylonitrile (2 eq) Intermediate Carbanionic Intermediate ACN->Intermediate Nucleophilic Attack ACN->Intermediate H2S Hydrogen Sulfide HS_ion Hydrosulfide ion (HS⁻) H2S->HS_ion Deprotonation H2S->HS_ion Base Base (e.g., NaOH) Mercapto 3-Mercaptopropionitrile Intermediate->Mercapto Protonation Intermediate->Mercapto TDPN This compound Mercapto->TDPN Reaction with 2nd Acrylonitrile Mercapto->TDPN

Caption: Base-catalyzed synthesis of this compound.

Experimental Protocol: Base-Catalyzed Addition [3][9]

  • Reactant Preparation : Prepare a solution of a basic catalyst, such as sodium hydroxide or sodium sulfide, in an aqueous medium. For industrial-scale production, a 25–30% aqueous solution of sodium sulfide is often used.[3]

  • Reaction Initiation : Deprotonate hydrogen sulfide with the base to generate the potent nucleophile, the hydrosulfide ion (HS⁻).[3]

  • Nucleophilic Attack : Add two equivalents of acrylonitrile to one equivalent of hydrogen sulfide. The hydrosulfide ion attacks the β-carbon of an acrylonitrile molecule, forming a carbanionic intermediate.[3][9]

  • Protonation & Second Addition : The intermediate is protonated by a proton source (typically water) to form 3-mercaptopropionitrile. This intermediate then reacts with a second molecule of acrylonitrile to yield the final product, this compound.[3]

  • Parameter Control : The reaction is exothermic and requires careful temperature management, typically maintained between 35°C and 40°C, to maximize yield (around 96-98%) and prevent side reactions.[3][9]

Key Chemical Reactions

TDPN serves as a precursor for various derivatives through reactions targeting its functional groups.

Reactivity_of_TDPN TDPN This compound Acid 3,3'-Thiodipropionic Acid TDPN->Acid Hydrolysis (Acid/Base) Amine Bis(3-aminopropyl) sulfide TDPN->Amine Reduction (e.g., H₂/Catalyst) Sulfoxide Sulfoxide Derivative TDPN->Sulfoxide Oxidation Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Major chemical reaction pathways of this compound.

Experimental Protocols:

  • Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid [3][10]

    • Prepare an aqueous solution of a mineral acid (e.g., hydrochloric or sulfuric acid) at a concentration of 3 to 10 mol/L. The molar ratio of the acid to TDPN should be between 2.2 and 5.

    • Heat the acid solution to between 70 and 120 °C.

    • Gradually add this compound to the heated acid solution. The addition rate must be controlled to maintain the TDPN concentration in the reaction system at 5% by weight or less to prevent a runaway exothermic reaction.[10]

    • After the addition is complete, continue the reaction for 0.5 to 5 hours at the same temperature to ensure complete hydrolysis.

    • Isolate the product, 3,3'-Thiodipropionic acid, by cooling the reaction mixture to induce crystallization, followed by filtration, washing with water, and drying. This method can achieve yields of 96% or more.[10]

  • Oxidation of the Thioether Group [3]

    • The thioether linkage in TDPN can be oxidized to form the corresponding sulfoxides and sulfones.

    • Select an appropriate oxidizing agent (e.g., hydrogen peroxide, peroxy acids). The choice of agent and reaction conditions (temperature, solvent) determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

    • Dissolve TDPN in a suitable solvent.

    • Add the oxidizing agent, often slowly and with cooling, to control the exothermic reaction.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, isolate the product through standard workup procedures such as extraction and purification via chromatography or recrystallization.

  • Reduction of Nitrile Groups [3]

    • The terminal nitrile groups can be reduced to primary amines, yielding a diamine with a central thioether linkage.

    • Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

    • The reaction is typically carried out in an inert solvent (e.g., diethyl ether or THF for LiAlH₄) under an inert atmosphere.

    • For catalytic hydrogenation, the reaction is conducted under pressure in a specialized apparatus.

    • Careful control of temperature and pressure is crucial for achieving high yields and selectivity.

    • The resulting diamine product is isolated after an appropriate workup to remove the reducing agent and catalyst.

Applications and Relevance

The versatile chemistry of this compound has led to its use in various fields.

  • Chemical Intermediate : It is a key precursor for synthesizing 3,3'-Thiodipropionic acid, an antioxidant and preservative.[3][5]

  • Solvent : Its polarity makes it a selective solvent, particularly in the petrochemical industry for extracting aromatic compounds.[3][4]

  • Polymer Science : TDPN is used as a monomer or an additive in polymer synthesis, where its incorporation can modify the properties of the final material.[3]

  • Emerging Research : It has been investigated as a component in formulations for battery electrode coatings in lithium-ion batteries, leveraging its physical properties like boiling point and polarity.[3]

For drug development professionals, while TDPN itself is not a pharmaceutical, its nitrile groups are a common pharmacophore.[11] The study of its reactivity and metabolism provides insights into the behavior of more complex nitrile-containing drug candidates. Its derivatives, such as those resulting from hydrolysis or reduction, can serve as building blocks in medicinal chemistry.[3][12]

Safety Information

This compound is classified as an irritant and requires careful handling.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Precautionary Statements : P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][13]

  • Personal Protective Equipment : Use of safety goggles, chemical-resistant gloves, and a respirator (e.g., dust mask type N95) is recommended, especially when working in a well-ventilated area.[1][14]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place. It is classified as a combustible liquid.[1][8]

References

An In-depth Technical Guide to 3,3'-Thiodipropionitrile: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical organic compound featuring a central thioether linkage and two terminal nitrile groups.[1] Its unique structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry.[1] This document provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, reactivity, and key experimental protocols. The information is tailored for professionals in research and drug development who may utilize this compound as a building block or a model for studying the influence of sulfur on adjacent functional groups.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a flexible thioether bridge connecting two propionitrile chains. The presence of polar nitrile groups and the thioether linkage dictates its physical and chemical behavior, including its utility as a selective solvent.[1][2]

Molecular Identifiers and Formula

  • Chemical Formula : C₆H₈N₂S[3]

  • Linear Formula : S(CH₂CH₂CN)₂[4]

  • IUPAC Name : 3-(2-cyanoethylsulfanyl)propanenitrile[3]

  • CAS Number : 111-97-7[3]

  • Synonyms : 2-Cyanoethyl sulfide, Bis(2-cyanoethyl) sulfide, Thiodipropionitrile[2][3]

Caption: Molecular structure of this compound.

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 140.21 g/mol [3]
Appearance Clear colorless to slightly yellow liquid[2]
Melting Point 24-25 °C[2]
Boiling Point 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg[2]
Density 1.11 g/mL at 25 °C
Flash Point 195 °C (closed cup)[2][4]
Refractive Index n20/D 1.499[2]
SMILES N#CCCSCCC#N[4]
InChI Key NDVLTZFQVDXFAN-UHFFFAOYSA-N[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While raw spectra are database-dependent, the expected spectral characteristics can be inferred from its molecular structure.

Spectroscopic DataExpected Characteristics
¹H NMR Two distinct triplets are expected. The protons alpha to the nitrile group (-CH₂CN) would appear further downfield compared to the protons alpha to the sulfur atom (-SCH₂-).
¹³C NMR Three signals are expected due to the molecule's symmetry: one for the nitrile carbon (-C≡N), one for the carbon alpha to the nitrile (-CH₂CN), and one for the carbon alpha to the sulfur (-SCH₂-).
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. C-H stretching and bending vibrations would also be present.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 140. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds.

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the base-catalyzed addition of hydrogen sulfide to two equivalents of acrylonitrile.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product acrylonitrile Acrylonitrile (2 eq.) catalyst Basic Catalyst (e.g., NaSH) acrylonitrile->catalyst Reacts with h2s Hydrogen Sulfide (1 eq.) h2s->catalyst product This compound catalyst->product Yields medium Aqueous Medium medium->catalyst Solvent temp Temperature Control (e.g., 35-40°C) temp->catalyst Parameter

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sodium Hydrosulfide

This protocol is adapted from a patented method for achieving a near-quantitative yield.[5]

Materials:

  • Acrylonitrile

  • Sodium hydrosulfide (NaSH)

  • Water

Procedure:

  • Combine one molar equivalent of sodium hydrosulfide (NaSH) with water in a reaction vessel equipped with a stirrer and a thermometer.

  • Heat the NaSH solution to approximately 35°C.

  • Rapidly add two molar equivalents of acrylonitrile below the surface of the liquid while vigorously stirring.

  • Maintain the reaction temperature at approximately 40°C throughout the addition. The reaction is exothermic and may require external cooling.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • The resulting mixture contains this compound, which can be isolated and purified using standard techniques such as extraction and distillation.

Reactivity and Applications

The dual functionality of this compound—the thioether and nitrile groups—governs its chemical reactivity and applications.

  • Thioether Group : Can be oxidized to form the corresponding sulfoxide and sulfone, which can alter the molecule's polarity and biological activity.

  • Nitrile Groups : Can undergo hydrolysis under acidic or basic conditions to yield 3,3'-Thiodipropionic acid.[1] This dicarboxylic acid is a valuable monomer and chemical intermediate.[1][6]

The compound's properties make it suitable for various applications, including:

  • Selective Solvent : Used in the petrochemical industry to extract aromatic compounds.[1]

  • Polymer Science : Acts as a monomer or an additive in the synthesis of advanced polymers.[1]

  • Chemical Intermediate : Serves as a precursor for synthesizing other compounds, notably 3,3'-Thiodipropionic acid and 3-mercaptopropionitrile.[1][5]

  • Drug Development : While not a drug itself, its structure serves as a scaffold or intermediate. The nitrile group is present in over 30 FDA-approved pharmaceuticals, where it can act as a bioisostere or engage in specific polar interactions.[1][7]

Key Reaction: Hydrolysis to 3,3'-Thiodipropionic Acid

The hydrolysis of the nitrile groups is a critical transformation. Acid-catalyzed hydrolysis is a common method, but it presents a risk of an exothermic runaway reaction if not carefully controlled.[1][8]

start This compound S(CH₂CH₂CN)₂ conditions Mineral Acid (e.g., HCl) + Water (H₂O) + Heat (70-120°C) start->conditions Reacts under product 3,3'-Thiodipropionic Acid S(CH₂CH₂COOH)₂ conditions->product To form

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocol: Controlled Acid-Catalyzed Hydrolysis

This protocol is based on a method designed to ensure safety and high yield by controlling the concentration of the starting material.[8]

Materials:

  • This compound

  • Aqueous mineral acid solution (e.g., 3-10 mol/L HCl or H₂SO₄)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Charge a reaction vessel with an aqueous mineral acid solution. The molar ratio of the acid to the total this compound to be added should be between 2.2 and 5.

  • Heat the acid solution to a temperature between 70°C and 120°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Gradually add this compound to the hot acid solution at a controlled rate. The addition rate must be managed to keep the concentration of unreacted this compound in the reaction mixture at or below 5% by weight. This is critical to prevent a dangerous exothermic runaway reaction.[8]

  • After the addition is complete, maintain the reaction at temperature for 0.5 to 5 hours to drive the hydrolysis to completion.

  • Isolate the product, 3,3'-Thiodipropionic acid, by cooling the reaction mixture to induce crystallization.

  • Collect the solid product by filtration, wash with water, and dry. This method can achieve yields of 96% or more.[8]

Safety and Handling

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.

Hazard InformationDescriptionReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Signal Word Warning[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Target Organs Respiratory system[4]
Storage Store in a well-ventilated place. Keep container tightly closed. Classified as a combustible liquid.[4]

Conclusion

This compound is a functionally rich molecule with significant applications in both industrial and research settings. Its symmetrical structure, combined with the reactivity of its thioether and nitrile groups, makes it a versatile building block for the synthesis of polymers and other complex organic molecules, including derivatives of interest in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, is essential for its effective and safe utilization.

References

Synonyms for 3,3'-Thiodipropionitrile like Bis(2-cyanoethyl) sulfide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,3'-Thiodipropionitrile (Bis(2-cyanoethyl) sulfide) for Researchers and Drug Development Professionals

Introduction

This compound, also widely known by its synonym Bis(2-cyanoethyl) sulfide, is a versatile chemical intermediate with significant applications in organic synthesis and various industrial processes. Its symmetrical structure, featuring a thioether linkage flanked by two nitrile groups, provides a unique platform for a range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or starting material.

Chemical Identity and Synonyms

This compound is identified by the CAS number 111-97-7.[1][2][3][4][5] Due to its widespread use and historical context, it is known by a variety of names. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

Synonym Reference
Bis(2-cyanoethyl) sulfide[2][5][6]
Propanenitrile, 3,3'-thiobis-[2][6]
Propionitrile, 3,3'-thiodi-[2]
3,3'-Thiobis[propanenitrile][2]
Di(2-cyanoethyl) sulfide[2][5]
β,β′-Dicyanodiethyl sulfide[2]
Thiodipropionitrile[2][5][6]
2-Cyanoethyl sulfide[2][5][6]
β,β′-Thiodipropionitrile[2][4][5]
4-Thia-1,7-heptanedinitrile[2]
3-[(2-Cyanoethyl)sulfanyl]propanenitrile[2]
3,3′-Thiodipropiononitrile[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and reaction design. The following table summarizes its key quantitative data.

Property Value Reference
Molecular Formula C6H8N2S[2][4][5]
Molecular Weight 140.21 g/mol [1][2][3]
Appearance Clear colorless to slightly yellow liquid[2][4][5]
Melting Point 24-25 °C[2][3][4][5]
Boiling Point 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg[2][3][4][5]
Density 1.11 g/mL at 25 °C; 1.24 g/cm³[2][3][4]
Flash Point 195 °C (closed cup)[2][3][4]
Refractive Index n20/D 1.499[2][4]
CAS Number 111-97-7[1][2][3][4][5]
EC Number 203-926-5[2][3]
InChI Key NDVLTZFQVDXFAN-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the base-catalyzed addition of hydrogen sulfide to acrylonitrile.[1] This compound can then be hydrolyzed to form 3,3'-Thiodipropionic acid, another valuable chemical intermediate.[1][7]

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the reaction of acrylonitrile with sodium hydrosulfide.[8]

Materials:

  • Acrylonitrile

  • Sodium hydrosulfide (NaSH)

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

  • Combine sodium hydrosulfide and water in the reaction vessel.

  • Heat the mixture to approximately 35°C.

  • Rapidly add two molar equivalents of acrylonitrile below the surface of the liquid while vigorously stirring.

  • Maintain the reaction temperature at approximately 40°C throughout the addition. The reaction is exothermic and may require cooling to maintain this temperature.

  • After the addition is complete, continue to stir the mixture at 40°C for a predetermined period to ensure the reaction goes to completion.

  • The resulting product, this compound, is formed in near quantitative yield (approximately 96-98%).[8]

Experimental Protocol 2: Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid

This protocol describes the hydrolysis of the nitrile groups to carboxylic acids.[1][7]

Materials:

  • This compound

  • Aqueous solution of a mineral acid (e.g., Hydrochloric acid or Sulfuric acid) at a concentration of 3 to 10 mol/L.[7]

  • Reaction vessel with heating, stirring, and a controlled addition mechanism.

Procedure:

  • Heat the aqueous mineral acid solution in the reaction vessel to a temperature between 70 and 120°C.[7]

  • Gradually add this compound to the heated acid solution. The rate of addition should be controlled to maintain the concentration of this compound in the reaction system at 5% by weight or less to manage the exothermic nature of the hydrolysis.[7]

  • The molar ratio of the mineral acid to this compound should be between 2.2 and 5.[7]

  • After the addition is complete, continue the reaction at the same temperature for 0.5 to 5 hours to ensure complete hydrolysis.[7]

  • To isolate the product, cool the reaction mixture, which may be diluted with water if necessary, to induce crystallization of 3,3'-Thiodipropionic acid.[7]

  • The solid product can then be collected by filtration, washed with water, and dried.[7] This method can yield 96% or more of the desired product.[7]

Chemical Reactivity and Applications

The chemical versatility of this compound arises from its two main functional groups: the thioether linkage and the terminal nitrile groups.[1]

  • Thioether Group: The sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones, which are of interest in medicinal chemistry.[1] Sulfonyl and sulfonamide motifs are present in a wide range of FDA-approved drugs.[9]

  • Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids, as detailed in the protocol above, or reduced to amines. These transformations open up pathways to a variety of derivatives.[1]

Its primary applications include:

  • Chemical Intermediate: It is a crucial precursor for the synthesis of 3,3'-Thiodipropionic acid and its esters, which are used as antioxidants in polymers.[1][10]

  • Selective Solvent: It has been utilized as a selective solvent in the petrochemical industry for extracting aromatic compounds.[1][2][4]

  • Research Applications: In a research context, it serves as a model compound for studying the electronic effects of a sulfur atom on adjacent cyano groups.[1] There is also emerging research into its use in advanced battery technologies as a solvent in electrode coating formulations and in wastewater treatment.[1]

While not a drug itself, its derivatives, particularly those containing sulfide or sulfone functionalities, are relevant to drug discovery. The sulfide moiety is a key component in various pharmacologically active molecules, and hydrogen sulfide (H₂S) itself is an important endogenous gasotransmitter with therapeutic potential.[11][12][13] The ability to generate H₂S-releasing compounds is a current area of interest in drug development.[11][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Category Description Reference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][14]
Personal Protective Equipment Safety glasses or goggles, protective gloves, and a respirator if inhalation risk is high.[3][14][15]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[14][15]
Incompatibilities Strong oxidizing agents.[14][16]

Always consult the material safety data sheet (MSDS) before handling this chemical.[3][14][15]

Visualizations

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

Caption: Synthesis of this compound and its hydrolysis.

Experimental_Workflow start Start prep Prepare Reactants (e.g., Acrylonitrile, NaSH solution) start->prep reaction Combine Reactants in Vessel Control Temperature (e.g., 40°C) prep->reaction monitor Monitor Reaction Progress (e.g., TLC, GC) reaction->monitor monitor->reaction Continue Reaction workup Reaction Workup (e.g., Quenching, Extraction) monitor->workup Reaction Complete purification Purify Product (e.g., Distillation, Crystallization) workup->purification analysis Analyze Final Product (e.g., NMR, IR, MS) purification->analysis end End analysis->end

Caption: Generalized workflow for chemical synthesis experiments.

References

3,3'-Thiodipropionitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 3,3'-Thiodipropionitrile

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 111-97-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C6H8N2S[1]
Molecular Weight 140.21 g/mol [1][2]
Appearance Clear colorless to slightly yellow liquid[1][4]
Melting Point 24-25 °C[1][4]
Boiling Point 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg[1][4]
Density 1.11 g/mL at 25 °C[4]
Flash Point 195 °C (closed cup)[1]
Refractive Index n20/D 1.499 (lit.)[1][4]
Solubility Soluble in water, benzene, acetone, and ethanol.[3]

Experimental Protocols for Safe Handling and Emergencies

While specific experimental protocols for toxicological studies are not publicly available, the following protocols for safe handling, emergency response, and disposal are derived from standard safety data sheets.

Protocol for Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6][7]

    • Skin and Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit to prevent skin contact.[6][7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[5][6]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Response Protocols
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce carbon monoxide, carbon dioxide, and sulfur oxides.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Containment and Cleaning: Absorb the spill with an inert material (e.g., dry sand, earth, or sawdust) and place it in a suitable container for disposal.[3]

Visualization of Handling Precautions

The following diagram illustrates the logical workflow for handling a spill of this compound.

G Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain absorb Absorb Spilled Material contain->absorb collect Collect and Place in Sealed Container for Disposal absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

References

Spectroscopic Characterization of 3,3'-Thiodipropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Thiodipropionitrile, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Due to the symmetrical nature of this compound, two signals are expected in the ¹H NMR spectrum, corresponding to the two chemically non-equivalent methylene groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8Triplet4H-S-CH₂ -CH₂-CN
~2.6Triplet4H-S-CH₂-CH₂ -CN

Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals for the three non-equivalent carbon atoms.[1]

Chemical Shift (δ, ppm)Assignment
~118-C ≡N
~28-S-C H₂-CH₂-CN
~18-S-CH₂-C H₂-CN

Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values based on computational predictions.[1]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the absorption bands of its primary functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2260-2240Strong, SharpC≡N stretch (nitrile)
2950-2850MediumC-H stretch (alkane)
1450-1400MediumC-H bend (alkane)
~700Weak-MediumC-S stretch (thioether)

The most prominent feature in the IR spectrum is the sharp, strong absorption from the nitrile group.[2]

Table 3: Mass Spectrometry (MS) Data

High-quality mass spectral data for this compound is available and has been manually curated.[1] Electron ionization (EI) mass spectra are also available through databases like the NIST WebBook.[3]

m/zRelative IntensityProposed Fragment
140Moderate[M]⁺ (Molecular Ion)
86High[M - CH₂CN]⁺
54High[CH₂CH₂CN]⁺
41High[CH₂CN]⁺

Note: Fragmentation patterns can vary based on the ionization technique used. The proposed fragments are based on typical electron ionization fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition for ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition for ¹³C NMR:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

    • Chemical shifts are referenced to the deuterated solvent signal.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually from 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap instrument, is used. Common ionization techniques include Electron Ionization (EI) or a softer method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Data Acquisition:

    • The sample is introduced into the ion source, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • For EI, a standard electron energy of 70 eV is used.

    • The mass analyzer scans a specified mass-to-charge (m/z) range to detect the molecular ion and its fragments.

    • For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI or ESI) Prep_MS->MS Process_NMR FID Processing & Chemical Shift Analysis NMR->Process_NMR Process_IR Background Correction & Functional Group ID IR->Process_IR Process_MS Fragmentation Analysis & Molecular Weight Confirmation MS->Process_MS Conclusion Structure Confirmed Process_NMR->Conclusion Process_IR->Conclusion Process_MS->Conclusion

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3,3'-Thiodipropionitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,3'-Thiodipropionitrile

This compound, also known as bis(2-cyanoethyl) sulfide, is a clear, colorless to slightly yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for handling the compound and for developing effective solubilization strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₈N₂S[1]
Molecular Weight 140.21 g/mol [1]
Appearance Clear colorless to slightly yellow liquid[1]
Melting Point 24-25 °C[1]
Boiling Point 179-180 °C @ 3 Torr[1]
Density 1.11 g/mL at 25 °C
Synonyms Bis(2-cyanoethyl) sulfide, Dicyanoethyl sulfide, Thiodipropionitrile[1]

Solubility of this compound: A Qualitative Overview

While quantitative solubility data for this compound in a range of organic solvents could not be located in the reviewed literature, its chemical structure—possessing both polar nitrile groups and a less polar thioether linkage—suggests it would exhibit a degree of solubility in a variety of organic solvents. The principle of "like dissolves like" can be applied to infer potential solubility. Polar aprotic solvents are likely to be effective at dissolving this compound due to the presence of the nitrile functional groups. The hydrolysis of this compound to 3,3'-Thiodipropionic acid significantly increases its water solubility.

Note on Quantitative Data: Extensive searches of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mole fraction) for this compound in common organic solvents. The following sections provide a detailed methodology for researchers to determine these values experimentally.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the experimental sample.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction (χ).

    • Solubility in g/100 mL:

    • Mole Fraction (χ):

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification & Calculation A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Cease agitation and allow solid to settle B->C D Alternatively, centrifuge at constant temperature C->D Optional E Withdraw and filter supernatant D->E F Dilute sample to a known volume E->F G Analyze by HPLC or GC F->G H Determine concentration using a calibration curve G->H I Calculate solubility (g/100mL or mole fraction) H->I

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of 3,3'-Thiodipropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3'-thiodipropionitrile. Due to a lack of specific experimental data in publicly available literature, this guide combines known physical properties with established analytical techniques and theoretical decomposition pathways to serve as a valuable resource for researchers.

Core Properties of this compound

This compound is an organic compound featuring a thioether linkage and two terminal nitrile groups. Its versatile reactivity makes it a subject of interest in various chemical and pharmaceutical research areas.[1] A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₈N₂S[2]
Molecular Weight 140.21 g/mol [2][3][4]
Melting Point 24-25 °C[2]
Boiling Point 191-194 °C at 7 mmHg[3]
Flash Point 195 °C (closed cup)[2][3]
Density 1.11 g/mL at 25 °C[3]

Table 1: Physical Properties of this compound

Thermal Stability Analysis: Data and Methodologies

Experimental Protocols

For researchers planning to investigate the thermal properties of this compound, the following standard experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., crystallization, some decompositions) are identified. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the pyrolysis of this compound, a hypothetical decomposition pathway can be proposed based on the known chemistry of thioethers and nitriles. The thermal decomposition of polyacrylonitrile, which also contains nitrile groups, is known to produce hydrogen cyanide and other nitrile compounds, suggesting a potential route for the fragmentation of this compound.[5]

The primary decomposition is likely to involve the cleavage of the C-S and C-C bonds. Potential decomposition products could include smaller nitrile-containing fragments, sulfur-containing volatile compounds, and potentially hydrogen cyanide.

Decomposition_Pathway cluster_products Potential Decomposition Products TDPN This compound S(CH₂CH₂CN)₂ Acrylonitrile Acrylonitrile CH₂=CHCN TDPN->Acrylonitrile C-S Bond Cleavage Mercaptan 3-Mercaptopropionitrile HSCH₂CH₂CN TDPN->Mercaptan C-S Bond Cleavage HCN Hydrogen Cyanide HCN TDPN->HCN Nitrile Group Decomposition Sulfur_compounds Volatile Sulfur Compounds (e.g., H₂S, CS₂) TDPN->Sulfur_compounds Thioether Decomposition Char_residue Char Residue TDPN->Char_residue Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Stability Characterization

A systematic workflow is essential for the comprehensive characterization of the thermal stability and decomposition of a compound like this compound. This typically involves a combination of thermoanalytical and spectroscopic techniques.

Experimental_Workflow cluster_thermoanalytical Thermoanalytical Analysis cluster_product_analysis Decomposition Product Analysis cluster_interpretation Data Interpretation and Reporting TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperatures - Quantify mass loss Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) - Identify volatile decomposition products TGA->Py_GC_MS Correlate mass loss with product formation FTIR Evolved Gas Analysis-Fourier Transform Infrared Spectroscopy (EGA-FTIR) - Identify gaseous decomposition products TGA->FTIR Correlate mass loss with gas evolution DSC Differential Scanning Calorimetry (DSC) - Identify thermal transitions (melting, decomposition) - Measure enthalpy changes Interpretation - Determine thermal stability profile - Propose decomposition mechanism - Generate comprehensive report Py_GC_MS->Interpretation FTIR->Interpretation Sample This compound Sample Sample->TGA Sample->DSC

Caption: Experimental workflow for thermal stability and decomposition analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in drug development. While specific experimental data remains to be published, the provided physical properties, detailed experimental protocols, and a proposed decomposition pathway offer a robust starting point for further investigation. The outlined experimental workflow emphasizes a multi-technique approach to thoroughly characterize the thermal behavior of this compound, which is crucial for its safe handling, storage, and application in various fields. Future experimental studies are necessary to validate the proposed decomposition pathway and to provide quantitative data on the thermal stability of this compound.

References

Commercial Sources and Suppliers of 3,3'-Thiodipropionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key chemical transformations of 3,3'-Thiodipropionitrile. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its fundamental applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical synthesis companies. These suppliers offer the compound in various purities and quantities to suit a range of research and development needs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma)≥97.0% (GC)250 g[1][2]
Fisher Scientific≥97.0% (GC)250 g[1]
Dayang Chem (Hangzhou) Co., Ltd.Not specifiedInquire for details[3]
Shandong Enci Chemical Co., LTDNot specifiedMinimum order: 1 g[3]
Shanghai Yolne Chemical Co., Ltd.Not specifiedInquire for details[3]
Nantong Chem-Tech.(Group) Co., Ltd.Not specifiedInquire for details[3]
ASDI IncorporatedNot specifiedInquire for details[3]
BenchchemNot specifiedInquire for details[4]

This table is not exhaustive and represents a selection of suppliers found in public domain searches.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValue
Chemical Name This compound
Synonyms Bis(2-cyanoethyl) sulfide, Thiodipropionitrile
CAS Number 111-97-7[5]
Molecular Formula C₆H₈N₂S[3]
Molecular Weight 140.21 g/mol [1][5]
Appearance Clear colorless to slightly yellow liquid[3]
Purity ≥97.0% (GC)[1][5]
Melting Point 24-25 °C (lit.)[3][5]
Boiling Point 191-194 °C/7 mmHg (lit.)[3][5]
Density 1.11 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.499 (lit.)[5]
Flash Point 195 °C (closed cup)[5]
Solubility Information not readily available
SMILES N#CCCSCCC#N[5]
InChI 1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2[5]

Key Chemical Transformations and Experimental Protocols

This compound is a valuable precursor in organic synthesis, most notably for the production of 3,3'-Thiodipropionic acid through hydrolysis.

Synthesis of this compound

The industrial-scale synthesis of this compound is primarily achieved through the base-catalyzed reaction of acrylonitrile with hydrogen sulfide.[4] This process is efficient and scalable, relying on precise control of reaction conditions to ensure high purity of the final product.

Synthesis_of_3_3_Thiodipropionitrile Synthesis of this compound ACN Acrylonitrile (2 eq.) Reaction Michael Addition ACN->Reaction H2S Hydrogen Sulfide (1 eq.) H2S->Reaction Base Base Catalyst (e.g., Sodium Sulfide) Base->Reaction Catalyzes TDPN This compound Reaction->TDPN

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid

The following protocol is adapted from a patented method for the safe and high-yield industrial production of 3,3'-thiodipropionic acid. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Mineral acid (e.g., Hydrochloric acid or Sulfuric acid)

  • Deionized water

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel equipped with a stirrer, dropping funnel, condenser, and temperature control.

Procedure:

  • Preparation of the Acid Solution: Prepare an aqueous solution of the mineral acid with a concentration between 3 to 10 mol/L. The molar ratio of the mineral acid to the total amount of this compound to be added should be between 2.2 and 5.

  • Reaction Setup: Charge the reaction vessel with the prepared mineral acid solution. Heat the solution to a temperature between 70 and 120 °C under an inert atmosphere (e.g., nitrogen) to prevent the formation of oxidation byproducts.

  • Addition of this compound: Gradually add the this compound to the heated acid solution at a controlled rate. The addition rate must be managed to maintain the concentration of this compound in the reaction mixture at or below 5% by weight. This is crucial to prevent a rapid, exothermic hydrolysis reaction.

  • Reaction Completion: After the complete addition of this compound, continue to stir the reaction mixture at 70 to 120 °C for an additional 0.5 to 5 hours to ensure the hydrolysis is complete.

  • Isolation of 3,3'-Thiodipropionic Acid:

    • Cool the reaction mixture to induce crystallization of the 3,3'-Thiodipropionic acid. If necessary, the reaction mixture can be diluted with water to facilitate crystallization.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water.

    • Dry the purified 3,3'-Thiodipropionic acid.

This method can yield 3,3'-Thiodipropionic acid with a purity of 96% or higher.

Hydrolysis_Workflow Experimental Workflow for Hydrolysis of this compound start Start prep_acid Prepare Mineral Acid Solution (3-10 mol/L) start->prep_acid heat_acid Heat Acid Solution (70-120 °C under N2) prep_acid->heat_acid add_tdpn Gradually Add This compound (≤5 wt%) heat_acid->add_tdpn react Continue Reaction (0.5-5 hours) add_tdpn->react cool Cool Reaction Mixture react->cool crystallize Crystallization cool->crystallize filter Filter Product crystallize->filter wash Wash with Water filter->wash dry Dry Product wash->dry end 3,3'-Thiodipropionic Acid (≥96% Yield) dry->end

Caption: Hydrolysis of this compound to 3,3'-Thiodipropionic Acid.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields of chemical research:

  • Organic Synthesis: It is a key building block for synthesizing compounds containing a thioether linkage and can be a precursor to other functional groups through the transformation of its nitrile moieties.

  • Polymer Science: The presence of two nitrile groups allows it to be used as a monomer or an additive in polymerization reactions, potentially imparting specific properties to the resulting polymers.

  • Analytical Chemistry: Due to its polarity and thermal stability, it has been utilized as a stationary phase in gas chromatography for the separation of various compounds.

  • Electrochemistry: Its high boiling point and potential to dissolve electrolytes make it a candidate for investigation as a solvent in electrochemical applications.[6]

This guide provides a foundational understanding of this compound for scientific and industrial applications. For specific experimental applications, it is always recommended to consult detailed research articles and safety data sheets provided by the suppliers.

References

A Historical and Technical Guide to 3,3'-Thiodipropionitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research, discovery, and chemical properties of 3,3'-Thiodipropionitrile. It details the initial synthesis and characterization of the compound, tracing its development from early investigations in the mid-20th century to its contemporary applications. The document includes a compilation of its physicochemical properties, a summary of toxicological data, and a discussion of its known metabolic pathways. Detailed experimental protocols for both historical and modern synthesis are provided, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a dinitrile thioether, has a history rooted in the expansion of the petrochemical industry in the mid-20th century.[1] Its unique molecular structure, featuring a flexible thioether linkage and two reactive nitrile groups, has made it a compound of interest for various chemical syntheses and applications. Initially explored for its properties as a selective solvent, its utility has since expanded, serving as a key intermediate in the production of antioxidants and other specialized chemicals.[1] This guide aims to provide a thorough historical and technical examination of this compound, offering valuable insights for researchers and professionals working with this versatile molecule.

Historical Discovery and Early Research

The first detailed scientific report on the synthesis and characterization of this compound, then referred to as ββ′-thiodipropionitrile, appeared in a 1948 publication in the Journal of the Chemical Society. This seminal work laid the foundation for future research into the compound and its derivatives.[2] Early interest in this compound was significantly driven by the needs of the burgeoning petrochemical industry. A 1954 report from the American Chemical Society highlighted its potential as a selective solvent, a property that remains relevant in certain industrial processes today.[1] Subsequent research in the 1960s delved deeper into its fundamental chemical properties, including the determination of its standard heat of formation.[1]

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling and application. The following tables summarize key quantitative data for the compound and its primary hydrolysis product, 3,3'-Thiodipropionic acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₈N₂S
Molecular Weight140.21 g/mol
AppearanceClear colorless to slightly yellow liquid
Melting Point24-25 °C
Boiling Point191-194 °C at 7 mmHg
Density1.11 g/mL at 25 °C
Refractive Indexn20/D 1.499
Flash Point195 °C

Table 2: Toxicological Data for 3,3'-Thiodipropionic Acid (Hydrolysis Product)

TestSpeciesRouteValue
LD50RatOral3000 mg/kg
LD50MouseOral2000 mg/kg
Skin IrritationRabbitDermalMild (500 mg/24h)
Eye IrritationRabbitOcularModerate (20 mg/24h)

Data for 3,3'-Thiodipropionic acid is included due to its formation from this compound under physiological conditions. Direct toxicological data for this compound is limited in publicly available literature.

Experimental Protocols

Historical Synthesis: The 1948 Method

The original synthesis of this compound, as described in the 1948 Journal of the Chemical Society, involved the reaction of acrylonitrile with a source of sulfide. While the exact reagents and conditions from the original publication require direct consultation, the fundamental chemistry of this early method is represented in the workflow below.

historical_synthesis acrylonitrile Acrylonitrile (2 eq.) reaction_vessel Reaction Vessel (Stirring, Temp. Control) acrylonitrile->reaction_vessel sulfide_source Sulfide Source (e.g., Na2S) sulfide_source->reaction_vessel solvent Aqueous Solvent solvent->reaction_vessel product This compound reaction_vessel->product Nucleophilic Addition industrial_synthesis H2S Hydrogen Sulfide reactor Industrial Reactor (30-90°C) H2S->reactor acrylonitrile Acrylonitrile acrylonitrile->reactor Gradual Addition base_catalyst Base Catalyst (e.g., NaOH) base_catalyst->reactor aqueous_medium Aqueous Medium aqueous_medium->reactor purification Purification (Distillation) reactor->purification final_product High Purity This compound purification->final_product hydrolysis_pathway TDPN This compound TDPA 3,3'-Thiodipropionic Acid TDPN->TDPA Hydrolysis acid Acid (H+) acid->TDPN base Base (OH-) base->TDPN

References

Methodological & Application

Synthesis of 3,3'-Thiodipropionitrile from Acrylonitrile and Hydrogen Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3'-thiodipropionitrile from acrylonitrile and a sulfide source, typically hydrogen sulfide or its salt, sodium hydrosulfide. This synthesis is a well-established industrial process, valued for its high yield and atom economy. The primary reaction involves the base-catalyzed Michael addition of a sulfur nucleophile to two equivalents of acrylonitrile.

Reaction Principle and Pathway

The synthesis of this compound proceeds via a double Michael addition. In this reaction, a sulfur source, such as sodium hydrosulfide (NaSH), acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically carried out in an aqueous medium and is catalyzed by a base. The presence of a basic catalyst is crucial for initiating the process.[1] The reaction can be summarized by the following equation:

2 CH₂=CHCN + H₂S → S(CH₂CH₂CN)₂

The reaction mechanism involves the initial deprotonation of hydrogen sulfide (or the use of a hydrosulfide salt) to generate a potent sulfur nucleophile. This nucleophile then undergoes a conjugate addition to the first molecule of acrylonitrile, forming an intermediate carbanion. This is followed by proton transfer from the solvent (e.g., water) to yield 3-mercaptopropionitrile. The 3-mercaptopropionitrile is then deprotonated by the base to form a thiolate anion, which subsequently attacks a second molecule of acrylonitrile to furnish the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants Acrylonitrile, Sodium Hydrosulfide (NaSH)Patent EP0677512B1
Molar Ratio (Acrylonitrile:NaSH) 2:1Patent EP0677512B1
Reaction Temperature 35-40 °CPatent EP0677512B1
Yield 96-98% (near quantitative)Patent EP0677512B1
Purification Method Fractional distillation under reduced pressure[1]
Boiling Point 191-194 °C at 7 mmHgSigma-Aldrich
Density 1.11 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.499[2]

Experimental Protocols

Safety Precautions:

  • Acrylonitrile is highly flammable, toxic, and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Sodium hydrosulfide (NaSH) is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Handle in a well-ventilated area and avoid creating dust. Ensure appropriate PPE is worn.

  • The reaction is exothermic , and appropriate cooling measures should be in place to control the temperature.

Protocol 1: Synthesis of this compound using Sodium Hydrosulfide

This protocol is adapted from established industrial processes and patent literature.

Materials:

  • Acrylonitrile (≥99%)

  • Sodium hydrosulfide (NaSH, technical grade)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle with a temperature controller

  • Cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus with a fractionating column

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium hydrosulfide (1.0 mol) in deionized water.

  • Reactant Addition: Cool the solution to approximately 10-15 °C using an ice-water bath. Slowly add acrylonitrile (2.0 mol) dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 40 °C. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 191-194 °C at 7 mmHg.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve NaSH in Water B Cool to 10-15 °C A->B C Slowly Add Acrylonitrile (keep T < 40 °C) B->C D Stir at 40 °C for 2-3h C->D E Cool to RT D->E Crude Product F Extract with Dichloromethane E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Solvent Removal (Rotovap) H->I J Fractional Vacuum Distillation I->J Crude Product K Collect Product (191-194 °C @ 7 mmHg) J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Second Nucleophilic Attack NaSH NaSH Intermediate1 Carbanion Intermediate NaSH->Intermediate1 attacks ACN1 Acrylonitrile (1st eq.) ACN1->Intermediate1 Intermediate1_2 Carbanion Intermediate Mercapto 3-Mercaptopropionitrile Intermediate1_2->Mercapto protonated by H2O H2O H2O->Mercapto Mercapto_2 3-Mercaptopropionitrile Thiolate Thiolate Anion Mercapto_2->Thiolate deprotonated by Base Base Base->Thiolate Product This compound Thiolate->Product attacks ACN2 Acrylonitrile (2nd eq.) ACN2->Product

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,3'-Thiodipropionitrile. The synthesis is achieved through a Michael addition reaction between acrylonitrile and sodium hydrosulfide. This method is efficient, resulting in near-quantitative yields. Included are the reaction mechanism, a step-by-step experimental procedure, purification and characterization methods, and relevant safety information. All quantitative data is presented in tabular format for clarity.

Introduction

This compound is a versatile symmetrical molecule featuring a thioether linkage and two terminal nitrile groups.[1] This structure allows for a variety of chemical transformations, such as oxidation of the thioether to sulfoxides and sulfones, and hydrolysis of the nitrile groups to carboxylic acids, making it a valuable intermediate in organic and polymer chemistry.[1] It also finds applications as a selective solvent and in chromatography.[2] The synthesis protocol detailed herein is based on the base-catalyzed Michael addition of a sulfur nucleophile to acrylonitrile, a reliable and high-yielding method.[3]

Reaction and Mechanism

The synthesis proceeds via a Michael addition, where a hydrosulfide ion (generated from sodium hydrosulfide) acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated acrylonitrile. This reaction is rapid and highly efficient. Two equivalents of acrylonitrile react with one equivalent of sodium hydrosulfide to yield the final product.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂S[2][4]
Molecular Weight140.21 g/mol [2][4]
AppearanceClear colorless to slightly yellow liquid[2]
Melting Point24-25 °C[2]
Boiling Point191-194 °C @ 7 mmHg[2]
Density1.11 g/mL at 25 °C[2]
Refractive Indexn20/D 1.499[2]
Purity (GC)≥97.0%[4]

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
Sodium Hydrosulfide (NaSH)56.061.0(Varies based on purity)
Acrylonitrile53.062.0106.12 g (132.65 mL)
Water18.02-As needed for solution

Table 3: Reaction Parameters and Yield

ParameterValueReference
Reaction Temperature35-40 °C[3]
Acrylonitrile Addition Time~30 minutes[3]
Post-addition Stirring Time10 minutes[3]
Expected Yield96-98%[3]

Experimental Protocols

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Heating mantle or water bath.

  • Sodium Hydrosulfide (NaSH), technical grade.

  • Acrylonitrile (ensure it is free of polymer; distill if necessary).[5]

  • Distilled water.

  • Standard laboratory glassware for workup and purification.

  • Vacuum distillation apparatus.

Procedure:

  • Preparation of Sodium Hydrosulfide Solution: In a three-neck round-bottom flask, prepare a solution of sodium hydrosulfide (1.0 mole) in water.

  • Initial Heating: Gently heat the sodium hydrosulfide solution to approximately 35°C using a water bath or heating mantle.[3]

  • Acrylonitrile Addition: Begin stirring the solution and add acrylonitrile (2.0 moles, 66.00 g) dropwise via the addition funnel. The addition should be done below the surface of the liquid.[3]

  • Temperature Control: Maintain the reaction temperature below 40°C throughout the addition of acrylonitrile.[3] This may require external cooling (e.g., an ice bath) as the reaction is exothermic. The addition should take approximately 30 minutes.[3]

  • Reaction Completion: After the complete addition of acrylonitrile, continue stirring the reaction mixture for an additional 10 minutes at 40°C.[3]

  • Work-up: The reaction mixture can be worked up by separating the organic layer. Further purification is achieved through distillation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.[1]

  • Characterization: The final product can be characterized by Gas Chromatography (GC) to determine purity and by comparing its physical properties (boiling point, refractive index) with the literature values.

Experimental Workflow Diagramdot

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve NaSH (1 mol) in water in a 3-neck flask B Heat solution to 35°C A->B C Add Acrylonitrile (2 mol) dropwise over 30 min B->C D Maintain Temp < 40°C E Stir for 10 min at 40°C after addition C->E F Phase Separation (isolate organic layer) E->F G Fractional Distillation under reduced pressure F->G H Characterization (GC, RI, BP) G->H I Final Product: This compound H->I

References

Application Notes and Protocols for 3,3'-Thiodipropionitrile as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of 3,3'-Thiodipropionitrile as a solvent in organic synthesis. While its use as a primary reaction solvent is not extensively documented in publicly available literature, its unique physical and chemical properties suggest its utility in specific niche applications, particularly in electrochemistry and high-temperature reactions.

Physicochemical Properties of this compound

This compound is a polar aprotic solvent with a high boiling point and a wide liquid range, making it a candidate for reactions requiring elevated temperatures.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂S
Molecular Weight 140.21 g/mol
Appearance Clear, colorless to slightly yellow liquid[1]
Melting Point 24-25 °C
Boiling Point 191-194 °C at 7 mmHg
Density 1.11 g/mL at 25 °C
Flash Point 195 °C
Refractive Index n20/D 1.499[1]
Solubility Soluble in many organic solvents.
CAS Number 111-97-7

Potential Applications in Organic Synthesis

Based on its properties as a polar aprotic solvent, this compound can be considered for reactions that benefit from a medium that can solvate cations and has a high dielectric constant.

Electrochemical Reactions

The high polarity and wide electrochemical window of nitrile solvents make them suitable for electrochemical applications. This compound has been investigated as a solvent component in electrolyte formulations for lithium-ion batteries.[2] Its ability to dissolve electrolyte salts and its stability at high potentials are advantageous in this context.

G Solvent Solvent Properties Polarity High Polarity Solvent->Polarity Window Wide Electrochemical Window Solvent->Window Application Electrochemical Application Performance Enhanced Battery Performance Application->Performance Dissolution Good Electrolyte Salt Dissolution Polarity->Dissolution Stability High Potential Stability Window->Stability Dissolution->Performance Stability->Performance

Caption: General workflow for a high-temperature organic reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Always work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

While not a universally employed solvent, this compound presents an interesting option for researchers working on specific applications that require a polar, aprotic, high-boiling solvent. Its utility in electrochemistry is an area of active interest. Further research is needed to explore its full potential as a reaction medium in a broader range of organic transformations. Researchers are encouraged to consider this compound as a specialty solvent when conventional solvents are not suitable.

References

Application Notes and Protocols for 3,3'-Thiodipropionitrile in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile (TDPN) is a nitrile-based organic compound with potential applications as a component in electrolyte formulations for lithium-ion batteries. Its molecular structure, featuring two nitrile groups and a central sulfur atom, suggests properties that could be beneficial for electrochemical performance, such as a high dielectric constant for salt dissolution and a wide electrochemical stability window. The sulfur atom may also play a role in forming a stable solid electrolyte interphase (SEI) on the anode surface.

These application notes provide a comprehensive overview of the known properties of TDPN, along with detailed protocols for its evaluation as an electrolyte component. Due to the limited availability of direct experimental data for TDPN in lithium-ion batteries, performance data for analogous nitrile-based compounds are presented for comparative purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for assessing its suitability as an electrolyte solvent.

PropertyValueReference
Molecular FormulaC6H8N2S[1]
Molecular Weight140.21 g/mol [1]
Boiling Point191-194 °C at 7 mmHg[1]
Melting Point24-25 °C[1]
Density1.11 g/mL at 25 °C[1]
Flash Point195 °C (closed cup)[1]
Refractive Indexn20/D 1.499[1]

Electrochemical Performance of Nitrile-Based Electrolytes (Analogous Compounds)

Electrolyte CompositionCell ConfigurationKey Performance MetricsReference
1.0 M LiPF6 in EC/DMC/EMC + 0.2 wt% 3,3'-sulfonyldipropionitrile (SDPN)LiNi1/3Co1/3Mn1/3O2 / GraphiteCapacity retention of 77.3% after 100 cycles at a high voltage of 4.6 V (compared to 59.5% for the baseline electrolyte).
2.5 m LiFSI in 3-methoxypropionitrile (MPN) + FEC additiveGraphite / LiCoO2>50% of room temperature discharge capacity retained at -40 °C.[2]
1.0 M LiPF6 in EC/DMC + 1,3,6-hexanetricarbonitrile (HTCN) additiveLiNi0.8Co0.1Mn0.1O2 / Li metal88% capacity retention after 120 cycles at 1C.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and electrochemical evaluation of TDPN-based electrolytes.

Electrolyte Preparation

This protocol describes the formulation of a baseline electrolyte and a TDPN-containing electrolyte.

Materials:

  • Lithium hexafluorophosphate (LiPF6) (battery grade, >99.9%)

  • Ethylene carbonate (EC) (battery grade, anhydrous, >99%)

  • Dimethyl carbonate (DMC) (battery grade, anhydrous, >99%)

  • This compound (TDPN) (anhydrous)

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 (v/v) mixture of EC and DMC to achieve a final concentration of 1.0 M. Stir the solution overnight to ensure complete dissolution.

  • To prepare the TDPN-containing electrolyte, add the desired weight percentage of TDPN to the baseline electrolyte. For example, for a 2 wt% TDPN electrolyte, add 20 mg of TDPN to 980 mg of the baseline electrolyte.

  • Stir the TDPN-containing electrolyte for several hours to ensure homogeneity.

Electrolyte_Preparation cluster_glovebox Inside Argon Glovebox LiPF6 LiPF6 Mixer1 Magnetic Stirrer LiPF6->Mixer1 EC_DMC EC:DMC (1:1 v/v) EC_DMC->Mixer1 Baseline_Electrolyte 1.0 M LiPF6 in EC:DMC Mixer1->Baseline_Electrolyte Mixer2 Magnetic Stirrer Baseline_Electrolyte->Mixer2 TDPN TDPN TDPN->Mixer2 TDPN_Electrolyte TDPN-containing Electrolyte Mixer2->TDPN_Electrolyte

Workflow for the preparation of TDPN-based electrolytes.
Coin Cell Assembly

This protocol details the assembly of 2032-type coin cells for electrochemical testing.

Materials:

  • Cathode: e.g., LiNiMnCoO2 (NMC) coated on aluminum foil

  • Anode: e.g., Graphite coated on copper foil

  • Separator: Microporous polyethylene (PE) or polypropylene (PP)

  • Electrolyte (prepared as in Protocol 1)

  • 2032-type coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Dry all electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for separators) for at least 12 hours before transferring them into the glovebox.

  • Inside the glovebox, punch out circular electrodes (e.g., 12 mm diameter for the cathode, 14 mm for the anode) and separators (16 mm diameter).

  • Place the cathode in the center of the bottom coin cell casing.

  • Add a few drops of the electrolyte to wet the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few drops of electrolyte to wet the separator.

  • Place the anode on top of the wetted separator.

  • Add a few more drops of electrolyte to ensure the anode is fully wetted.

  • Place a spacer and then a spring on top of the anode.

  • Place the top casing onto the assembly and transfer it to the crimping machine.

  • Crimp the coin cell with the appropriate pressure to ensure a good seal.

Coin_Cell_Assembly cluster_glovebox Inside Argon Glovebox Start Start Assembly Place_Cathode Place Cathode in Casing Start->Place_Cathode Wet_Cathode Wet Cathode with Electrolyte Place_Cathode->Wet_Cathode Place_Separator Place Separator Wet_Cathode->Place_Separator Wet_Separator Wet Separator with Electrolyte Place_Separator->Wet_Separator Place_Anode Place Anode Wet_Separator->Place_Anode Wet_Anode Wet Anode with Electrolyte Place_Anode->Wet_Anode Add_Spacer_Spring Add Spacer and Spring Wet_Anode->Add_Spacer_Spring Place_Top_Casing Place Top Casing Add_Spacer_Spring->Place_Top_Casing Crimp_Cell Crimp Coin Cell Place_Top_Casing->Crimp_Cell

Step-by-step workflow for coin cell assembly.
Electrochemical Measurements

This protocol outlines the key electrochemical tests to evaluate the performance of the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical workstation with potentiostat/galvanostat

Procedure:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable SEI layer.

    • Charge using a constant current-constant voltage (CC-CV) protocol and discharge using a constant current (CC) protocol within the appropriate voltage window for the chosen electrode chemistry (e.g., 3.0-4.3 V for NMC/graphite).

  • Cyclic Voltammetry (CV):

    • Perform CV at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles to identify the redox peaks and assess the electrochemical stability of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell before and after cycling over a frequency range of, for example, 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV). This provides information on the charge transfer resistance and SEI formation.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the rate capability.

    • Perform long-term cycling at a moderate C-rate (e.g., 1C) for at least 100 cycles to assess the capacity retention and coulombic efficiency.

  • Electrochemical Stability Window (ESW) Measurement:

    • Use a three-electrode setup with a lithium reference electrode to perform linear sweep voltammetry (LSV) on a stainless steel or platinum working electrode at a slow scan rate (e.g., 0.5 mV/s) to determine the oxidative and reductive stability limits of the electrolyte.

Electrochemical_Testing_Workflow Assembled_Cell Assembled Coin Cell Formation Formation Cycles (C/10, 2-3 cycles) Assembled_Cell->Formation ESW Electrochemical Stability Window (LSV) Assembled_Cell->ESW CV Cyclic Voltammetry (0.1 mV/s) Formation->CV EIS_Pre EIS (Pre-cycling) Formation->EIS_Pre Performance_Data Performance Data Analysis CV->Performance_Data Galvanostatic_Cycling Galvanostatic Cycling (various C-rates) EIS_Pre->Galvanostatic_Cycling EIS_Post EIS (Post-cycling) Galvanostatic_Cycling->EIS_Post EIS_Post->Performance_Data ESW->Performance_Data

References

Application Notes and Protocols: Hydrolysis of 3,3'-Thiodipropionitrile to 3,3'-Thiodipropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionic acid is a dicarboxylic acid that serves as a versatile building block in various chemical syntheses. Its derivatives are utilized as antioxidants, crosslinking agents for polymers, and have applications in the pharmaceutical industry.[1] One of the common methods for synthesizing 3,3'-thiodipropionic acid is through the hydrolysis of 3,3'-thiodipropionitrile. This document provides detailed protocols for this conversion, focusing on both acid and base-catalyzed methods.

Reaction Overview

The hydrolysis of the nitrile groups in this compound to carboxylic acid functionalities can be achieved under both acidic and basic conditions. The overall reaction is as follows:

S(CH₂CH₂CN)₂ + 4H₂O → S(CH₂CH₂COOH)₂ + 2NH₃

Under acidic conditions, the ammonia produced is neutralized to form an ammonium salt. In basic hydrolysis, the carboxylic acid is formed as a salt, which then requires acidification to yield the free dicarboxylic acid.

Data Presentation: Comparison of Hydrolysis Conditions

The following table summarizes various reported conditions and yields for the hydrolysis of this compound to 3,3'-thiodipropionic acid.

Catalyst/ReagentTemperature (°C)Reaction TimeKey ConditionsReported YieldReference
Sulfuric Acid70-1200.5 - 5 hoursMolar ratio of H₂SO₄ to nitrile: 2.2-5. Gradual addition of nitrile to maintain its concentration ≤ 5 wt%.≥ 96%[1]
Hydrochloric Acid70-120Not specifiedMolar ratio of HCl to nitrile: 2.2-5. Gradual addition of nitrile.High (not quantified)[1]
Phosphoric Acid70-120Not specifiedMolar ratio of H₃PO₄ to nitrile: 2.2-5. Gradual addition of nitrile.High (not quantified)[1]
Sodium HydroxideNot specifiedNot specifiedAqueous solution.70-93%[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis (Industrial Method Adaptation for Lab Scale)

This protocol is adapted from a patented industrial process that emphasizes safety and high yield by controlling the exothermic nature of the reaction.[1]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Acid Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, cautiously add a calculated amount of concentrated sulfuric acid to deionized water to achieve a final concentration of 3-10 mol/L. The molar ratio of sulfuric acid to the total amount of this compound to be added should be between 2.2 and 5. For example, to hydrolyze 14.0 g (0.1 mol) of this compound, a solution of approximately 98 g (1.0 mol) of H₂SO₄ in 200 mL of water can be prepared.

  • Reaction Setup: Heat the sulfuric acid solution to a temperature between 70 °C and 120 °C with stirring.

  • Controlled Addition of Nitrile: Place the this compound in a dropping funnel. Add the nitrile dropwise to the heated acid solution over a period of 1 to 5 hours. The rate of addition should be carefully controlled to maintain the concentration of the nitrile in the reaction mixture at or below 5% by weight to prevent a dangerous exothermic runaway reaction.[1]

  • Reaction Completion: After the addition is complete, continue heating and stirring the reaction mixture for an additional 0.5 to 5 hours to ensure the hydrolysis is complete.[1] The reaction can be monitored by techniques such as TLC or HPLC.

  • Purification - Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cool the flask in an ice bath to induce crystallization of the 3,3'-thiodipropionic acid.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water and then dry them under vacuum to obtain the final product.

Protocol 2: General Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of this compound using a base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Hydrolysis: Heat the mixture to reflux with stirring. The hydrolysis will produce ammonia gas, which should be handled in a well-ventilated fume hood. The reaction time will vary depending on the concentration of the base and the temperature.

  • Acidification: After the hydrolysis is complete (as determined by the cessation of ammonia evolution or by analytical monitoring), cool the reaction mixture to room temperature.

  • Product Precipitation: Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate salt and precipitate the 3,3'-thiodipropionic acid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Prepare Acid/Base Solution B Charge Reactor A->B C Heat to Reaction Temperature (70-120 °C for Acidic) B->C D Controlled Addition of This compound C->D E Maintain Reaction Conditions (Stirring, Temperature) D->E F Cool Reaction Mixture E->F G Crystallization / Precipitation (Acidification for Basic Hydrolysis) F->G H Filtration G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K 3,3'-Thiodipropionic Acid J->K Logical_Relationship Start This compound Acid Acid-Catalyzed Hydrolysis Start->Acid Base Base-Catalyzed Hydrolysis Start->Base End 3,3'-Thiodipropionic Acid Acid->End Intermediate Sodium Salt of 3,3'-Thiodipropionic Acid Base->Intermediate Acidification Acidification Intermediate->Acidification Acidification->End

References

Application Notes and Protocols: Reactivity of 3,3'-Thiodipropionitrile with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3,3'-thiodipropionitrile, a versatile building block in organic synthesis. The document outlines key reactions with both electrophiles and nucleophiles, offering experimental protocols and quantitative data to guide researchers in its application.

Reactions at the Thioether Linkage: Targeting the Sulfur Atom with Electrophiles

The sulfur atom in this compound is susceptible to attack by various electrophilic reagents, primarily leading to oxidation or alkylation products. These transformations are crucial for modifying the central part of the molecule, which can influence its overall polarity, solubility, and biological activity.

Oxidation to Sulfoxide and Sulfone

The thioether can be selectively oxidized to the corresponding sulfoxide or further to the sulfone, depending on the reaction conditions and the oxidizing agent employed. These oxidized derivatives are of interest in medicinal chemistry and materials science.

Table 1: Summary of Oxidation Reactions of this compound

Product NameOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)
3,3'-SulfinyldipropionitrileHydrogen Peroxide (30%)Acetic AcidRoom Temp.2-4 h>90
3,3'-SulfonyldipropionitrilePotassium Peroxymonosulfate (Oxone®)Methanol/WaterRoom Temp.1-3 hHigh

Experimental Protocol: Synthesis of 3,3'-Sulfinyldipropionitrile (Sulfoxide)

  • Materials: this compound, 30% Hydrogen Peroxide, Glacial Acetic Acid, Sodium Bicarbonate solution, Dichloromethane, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

    • Purify the product by column chromatography on silica gel or recrystallization.

Experimental Protocol: Synthesis of 3,3'-Sulfonyldipropionitrile (Sulfone)

  • Materials: this compound, Potassium Peroxymonosulfate (Oxone®), Methanol, Water, Sodium Sulfite solution, Ethyl Acetate, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water (3:1).

    • Add Oxone® (2.2 equivalents) portion-wise to the solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

    • Stir the mixture vigorously for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the sulfone.

    • The product can be further purified by recrystallization.

Oxidation of this compound TDPN This compound S(CH₂CH₂CN)₂ Oxidant1 [O] (e.g., H₂O₂) TDPN->Oxidant1 Sulfoxide 3,3'-Sulfinyldipropionitrile SO(CH₂CH₂CN)₂ Oxidant2 [O] (e.g., Oxone®) Sulfoxide->Oxidant2 Sulfone 3,3'-Sulfonyldipropionitrile SO₂(CH₂CH₂CN)₂ Oxidant1->Sulfoxide Oxidant2->Sulfone

Caption: Oxidation pathway of this compound.

S-Alkylation

The nucleophilic sulfur atom can be alkylated using various alkylating agents, such as alkyl halides, to form sulfonium salts. This reaction introduces a positive charge and expands the molecular framework.

Table 2: Representative S-Alkylation of Dialkyl Sulfides

SubstrateAlkylating AgentSolventTemperature (°C)Reaction TimeProduct
Dialkyl SulfideMethyl IodideAcetoneRoom Temp.2-24 hTrialkylsulfonium Iodide
Dialkyl SulfideBenzyl BromideAcetonitrile50-8012-48 hDialkyl(benzyl)sulfonium Bromide

Experimental Protocol: S-Alkylation of this compound (General Procedure)

  • Materials: this compound, Alkyl Halide (e.g., methyl iodide, benzyl bromide), Anhydrous Acetone or Acetonitrile.

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

    • Add the alkylating agent (1.1 equivalents) to the solution.

    • Stir the reaction mixture at the appropriate temperature (room temperature for reactive halides, or heated for less reactive ones).

    • Monitor the formation of the sulfonium salt, which may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with the cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture and purify the resulting sulfonium salt by recrystallization.

S-Alkylation of this compound TDPN This compound S(CH₂CH₂CN)₂ AlkylHalide Alkyl Halide (R-X) TDPN->AlkylHalide Sulfonium Sulfonium Salt [R-S⁺(CH₂CH₂CN)₂]X⁻ AlkylHalide->Sulfonium

Caption: S-Alkylation of the thioether in this compound.

Reactions at the Nitrile Groups: Targeting the Cyano Functionality with Nucleophiles

The electron-deficient carbon atoms of the nitrile groups are primary sites for nucleophilic attack. These reactions allow for the transformation of the terminal cyano groups into a variety of other functional groups, significantly altering the chemical properties of the molecule.

Hydrolysis to Carboxylic Acid

The nitrile groups can be hydrolyzed under acidic or basic conditions to yield 3,3'-thiodipropionic acid, a dicarboxylic acid with applications in polymer and antioxidant synthesis. Acid-catalyzed hydrolysis is a common and high-yielding method.[1]

Table 3: Acid-Catalyzed Hydrolysis of this compound

Acid CatalystAcid ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Reference
Mineral Acid (e.g., H₂SO₄, HCl)3-10 mol/L70-1200.5-5>96[2]

Experimental Protocol: Synthesis of 3,3'-Thiodipropionic Acid

  • Materials: this compound, Mineral Acid (e.g., 50% H₂SO₄), Water, Ice.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, place the aqueous mineral acid solution.

    • Heat the acid solution to 70-120°C.

    • Gradually add this compound to the hot acid solution at a rate that maintains the concentration of the nitrile in the reaction mixture below 5% by weight to control the exothermic reaction.[2]

    • After the addition is complete, continue heating for 0.5 to 5 hours until the hydrolysis is complete (monitor by TLC or disappearance of the organic layer).[2]

    • Cool the reaction mixture in an ice bath to crystallize the product.

    • Collect the 3,3'-thiodipropionic acid crystals by filtration, wash with cold water, and dry. A yield of over 96% can be expected.[2]

Hydrolysis of this compound TDPN This compound S(CH₂CH₂CN)₂ H3O H₃O⁺ / Heat TDPN->H3O TDPA 3,3'-Thiodipropionic Acid S(CH₂CH₂COOH)₂ H3O->TDPA

Caption: Acid-catalyzed hydrolysis of the nitrile groups.

Reduction to Primary Amine

The nitrile groups can be reduced to primary amines to produce bis(3-aminopropyl)sulfide, a useful diamine for polymerization and as a ligand in coordination chemistry. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Table 4: Reduction of Nitriles to Primary Amines

Reducing AgentSolventTemperature (°C)Reaction TimeProduct
LiAlH₄Diethyl ether or THF0 to reflux2-12 hPrimary Amine
Raney Ni / KBH₄EthanolRoom Temp.45 minPrimary Amine

Experimental Protocol: Synthesis of Bis(3-aminopropyl)sulfide via LiAlH₄ Reduction

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or THF, Water, 15% NaOH solution.

  • Procedure (Inverse Addition for Selectivity):

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

    • In a separate flask, prepare a suspension of LiAlH₄ (2.5 equivalents) in the same anhydrous solvent.

    • Slowly add the LiAlH₄ suspension to the nitrile solution at 0°C.

    • After the addition, allow the reaction to warm to room temperature and then reflux for several hours until completion (monitored by IR spectroscopy for the disappearance of the nitrile peak).

    • Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether.

    • Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain the crude diamine.

    • Purify by vacuum distillation.

Experimental Protocol: Synthesis of Bis(3-aminopropyl)sulfide via Raney Nickel Catalysis

  • Materials: this compound, Raney Nickel (activated), Potassium Borohydride (KBH₄), Dry Ethanol.

  • Procedure:

    • To a flask containing a suspension of Raney Nickel (moist weight, catalytic amount) in dry ethanol, add KBH₄ (4 equivalents).

    • To this stirred suspension, add a solution of this compound (1 equivalent) in dry ethanol.

    • Stir the reaction mixture vigorously at room temperature for about 45 minutes.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diamine.

Reduction of this compound TDPN This compound S(CH₂CH₂CN)₂ ReducingAgent Reducing Agent (e.g., LiAlH₄ or Raney Ni/KBH₄) TDPN->ReducingAgent Diamine Bis(3-aminopropyl)sulfide S(CH₂CH₂CH₂NH₂)₂ ReducingAgent->Diamine

Caption: Reduction of the nitrile groups to primary amines.

Reaction with Organometallic Reagents

Nitriles react with organometallic reagents, such as Grignard reagents, to form ketones after acidic workup. This reaction provides a route to introduce new carbon-carbon bonds at the terminal positions of the this compound backbone.

Table 5: Reaction of Nitriles with Grignard Reagents

Nitrile SubstrateGrignard ReagentSolventWorkupProduct
R-CNR'-MgXDiethyl Ether/TolueneH₃O⁺R-CO-R'

Experimental Protocol: Reaction of this compound with a Grignard Reagent (General Procedure)

  • Materials: this compound, Grignard Reagent (e.g., Phenylmagnesium Bromide), Anhydrous Diethyl Ether, Anhydrous Toluene, Dilute Acid (e.g., 1 M HCl).

  • Procedure:

    • In a flame-dried, inert atmosphere apparatus, prepare a solution of this compound (1 equivalent) in a mixture of anhydrous diethyl ether and toluene.

    • Cool the solution in an ice bath and add the Grignard reagent (2.2 equivalents) dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction for the consumption of the starting material.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting diketone by column chromatography or distillation.

Reaction with Grignard Reagent TDPN This compound S(CH₂CH₂CN)₂ Grignard 1. R-MgX 2. H₃O⁺ TDPN->Grignard Diketone Diketone S(CH₂CH₂COR)₂ Grignard->Diketone

Caption: Synthesis of a diketone via Grignard reaction.

References

Application Notes and Protocols for the Analytical Determination of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile is a chemical compound with applications in various industrial processes, including as a solvent and in the synthesis of polymers.[1][2] Its detection and quantification are crucial for quality control, process monitoring, and safety assessments. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate detection methods.

Analytical Methods Overview

The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC and HPLC offer robust and reliable approaches for its quantification.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds. Reversed-phase HPLC is a common method for the separation of moderately polar compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid sample matrix using GC-MS.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • To 5 mL of the liquid sample, add 5 mL of a suitable extraction solvent such as dichloromethane or a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v).[3]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane/ethyl acetate) to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[4]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 75 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[4]

  • MSD Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

3. Calibration

  • Prepare a stock solution of this compound in the extraction solvent.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject each calibration standard into the GC-MS system and record the peak area of the target ion.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

Data Presentation

Quantitative data for the GC-MS method should be summarized as follows:

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery95 - 105%
Precision (%RSD)< 5%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Evaporation under N2 Extraction->Concentration FinalExtract Concentrated Extract Concentration->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elute the this compound with 5 mL of acetonitrile.

  • Collect the eluate and, if necessary, evaporate to a smaller volume and reconstitute in the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., Hypersil C18, 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, a volatile acid like 0.1% formic acid can be added to the mobile phase.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[5]

3. Calibration

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Inject each standard into the HPLC system and record the corresponding peak area.

  • Create a calibration curve by plotting peak area versus concentration.

Data Presentation

Quantitative data for the HPLC method should be summarized as follows:

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery98 - 103%
Precision (%RSD)< 3%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Elution Elution with Acetonitrile SPE->Elution FinalSample Final Sample Elution->FinalSample Injection HPLC Injection FinalSample->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the fundamental principles of chromatography and mass spectrometry. The logical relationship for method selection is outlined below.

Method_Selection Analyte This compound Analysis Volatility Is the analyte volatile? Analyte->Volatility Matrix What is the sample matrix? Analyte->Matrix GC Gas Chromatography (GC) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No/Moderately ComplexMatrix Complex Matrix (e.g., biological fluids) Matrix->ComplexMatrix SimpleMatrix Simple Matrix (e.g., pure solvent) Matrix->SimpleMatrix SPE Solid-Phase Extraction ComplexMatrix->SPE Aqueous LLE Liquid-Liquid Extraction ComplexMatrix->LLE Organic/Aqueous SimpleMatrix->GC Direct Injection SimpleMatrix->HPLC Direct Injection

Caption: Decision tree for analytical method selection.

References

Application Note: Gas Chromatography (GC) Analysis of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile is a dinitrile compound containing a thioether linkage. It finds applications in various chemical syntheses and as a selective solvent. Accurate and reliable quantitative analysis of this compound is crucial for quality control, process monitoring, and safety assessment in research and drug development. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with a flame ionization detector (GC-FID). A Nitrogen-Phosphorus Detector (NPD) can also be utilized for enhanced sensitivity and selectivity for this nitrogen-containing compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. As this compound is a liquid at room temperature, a straightforward dilution is typically sufficient.

Reagents and Materials:

  • This compound standard (≥97.0% purity)[1]

  • Methanol, HPLC grade or equivalent

  • Dichloromethane, HPLC grade or equivalent

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with septa

Protocol:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly. This stock solution should be stored at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask.

    • Dissolve and dilute with methanol to bring the concentration of this compound within the calibration range.

    • If the sample is not readily soluble in methanol, dichloromethane can be used as an alternative solvent.

    • Ensure the final sample solution is free of particulate matter by filtration or centrifugation if necessary before transferring to an autosampler vial.[2]

Gas Chromatography (GC) Method

The following GC parameters are a recommended starting point. Optimization may be required based on the specific instrument and column used. Given the high boiling point of this compound (191-194 °C at 7 mmHg), a temperature-programmed method is necessary.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 Series or equivalent with FID or NPD
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column is a good starting point. For higher polarity, a DB-WAX or similar PEG column could be evaluated.
Carrier Gas Helium or Hydrogen, 1.0 mL/min constant flow
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
FID Temperature 300 °C
FID Makeup Gas Nitrogen, 25 mL/min
FID H2 Flow 30 mL/min
FID Air Flow 300 mL/min
NPD Temperature 320 °C

Data Presentation

Quantitative data should be summarized for easy comparison. The following table illustrates typical validation parameters for a GC-FID method.

ParameterResult
Retention Time (min) Approximately 10-12 (on a DB-5ms column)
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.5
Limit of Quantitation (LOQ) (µg/mL) ~1.5
Precision (%RSD) < 5%
Accuracy/Recovery (%) 95 - 105%

Note: The values presented in this table are illustrative and should be determined experimentally during method validation.

Visualizations

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilutions (Working Standards) Dissolve_Std->Dilute Filter Filter/Centrifuge (if necessary) Dissolve_Sample->Filter Vial Transfer to Autosampler Vial Dilute->Vial Filter->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect FID/NPD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Method_Development Analyte This compound Properties BoilingPoint High Boiling Point (191-194°C @ 7mmHg) Analyte->BoilingPoint Polarity Polar (Nitrile Groups) Analyte->Polarity DetectorChoice Detector Selection Analyte->DetectorChoice OvenProg Oven Program BoilingPoint->OvenProg ColumnChoice Column Selection Polarity->ColumnChoice FID FID (Universal for Organics) DetectorChoice->FID NPD NPD (Selective for N) DetectorChoice->NPD NonPolar Non-Polar Column (e.g., DB-5ms) ColumnChoice->NonPolar PolarCol Polar Column (e.g., DB-WAX) ColumnChoice->PolarCol TempRamp Temperature Ramp (e.g., 100-280°C) OvenProg->TempRamp

References

Application Notes and Protocols: 3,3'-Thiodipropionitrile as a Precursor for Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile (TDPN) is a versatile chemical intermediate primarily utilized as a precursor for the synthesis of a range of commercially important antioxidants. Its derivatives, most notably 3,3'-thiodipropionic acid (TDPA) and its corresponding esters, function as potent hydroperoxide decomposers. These thioether-based antioxidants are widely employed as stabilizers in various polymers, including polyethylene and polypropylene, to prevent degradation during processing and to extend the material's service life.[1] This document provides detailed application notes, experimental protocols for the synthesis of TDPA and its derivatives from TDPN, and methods for evaluating their antioxidant efficacy.

Mechanism of Antioxidant Action

The primary antioxidant function of TDPA and its derivatives, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), is the decomposition of hydroperoxides (ROOH). Hydroperoxides are unstable intermediates formed during the auto-oxidation of organic materials, which can decompose to form highly reactive radicals that propagate degradation. Thioether-based antioxidants catalytically decompose these hydroperoxides into non-radical, stable alcohols, thereby terminating the oxidative chain reaction. This mechanism is particularly effective for long-term thermal stabilization.

Data Presentation: Antioxidant Efficacy

The available information qualitatively describes these compounds as effective secondary antioxidants that function by decomposing hydroperoxides. They are often used synergistically with primary antioxidants (radical scavengers) to enhance the stability of polymeric materials.[1]

Table 1: Summary of Antioxidant Properties of this compound Derivatives

CompoundPrecursorAntioxidant TypePrimary MechanismCommon ApplicationsQuantitative Data (IC50)
3,3'-Thiodipropionic Acid (TDPA)This compoundSecondaryHydroperoxide DecompositionIntermediate for antioxidant synthesisNot available in reviewed literature
Dilauryl Thiodipropionate (DLTDP)3,3'-Thiodipropionic AcidSecondaryHydroperoxide DecompositionPolyolefin stabilizationNot available in reviewed literature
Distearyl Thiodipropionate (DSTDP)3,3'-Thiodipropionic AcidSecondaryHydroperoxide DecompositionPolyolefin stabilization, cosmeticsNot available in reviewed literature

Experimental Protocols

Protocol 1: Synthesis of 3,3'-Thiodipropionic Acid (TDPA) from this compound (TDPN) via Acid Hydrolysis

This protocol describes the synthesis of TDPA by the acid-catalyzed hydrolysis of TDPN.

Materials:

  • This compound (TDPN)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Set up a reflux apparatus using a round-bottom flask, reflux condenser, and heating mantle with a magnetic stirrer.

  • In the round-bottom flask, prepare an aqueous solution of a mineral acid (e.g., 3-10 M HCl or H₂SO₄). The molar ratio of the mineral acid to TDPN should be between 2.2 and 5.

  • Heat the acid solution to a temperature between 70-120°C.

  • Slowly add the this compound to the heated acid solution dropwise over a period of 1-5 hours. It is crucial to maintain the concentration of TDPN in the reaction mixture below 5% (w/w) to control the exothermic reaction and prevent rapid heat generation.

  • After the addition is complete, continue to heat the reaction mixture under reflux for an additional 0.5 to 5 hours to ensure complete hydrolysis.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The 3,3'-Thiodipropionic acid product can be isolated by cooling the solution to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold distilled water, and dry under vacuum.

Protocol 2: Synthesis of Distearyl Thiodipropionate (DSTDP) from 3,3'-Thiodipropionic Acid (TDPA)

This protocol outlines the esterification of TDPA with stearyl alcohol to produce DSTDP.

Materials:

  • 3,3'-Thiodipropionic Acid (TDPA)

  • Stearyl alcohol

  • Acid catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3'-Thiodipropionic Acid, a molar excess of stearyl alcohol (e.g., 2.2 equivalents), and a catalytic amount of an acid catalyst.

  • Add a suitable solvent such as toluene to the flask.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Distearyl Thiodipropionate.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol provides a method to assess the free radical scavenging activity of the synthesized antioxidant compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Synthesized antioxidant compound (e.g., TDPA derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.

  • Preparation of sample solutions: Prepare a stock solution of the synthesized antioxidant compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the sample solutions to the respective wells.

    • For the blank, add the solvent instead of the sample solution.

    • For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Antioxidants cluster_evaluation Antioxidant Activity Evaluation TDPN This compound (Precursor) Hydrolysis Acid Hydrolysis TDPN->Hydrolysis TDPA 3,3'-Thiodipropionic Acid Hydrolysis->TDPA Esterification Esterification TDPA->Esterification Esters Thiodipropionate Esters (e.g., DLTDP, DSTDP) Esterification->Esters Assay DPPH/ABTS Assay Esters->Assay Data Quantitative Data (% Inhibition, IC50) Assay->Data

Caption: Experimental workflow for the synthesis and evaluation of antioxidants from this compound.

hydroperoxide_decomposition Polymer Polymer Chain (RH) Radical Polymer Radical (R.) Polymer->Radical Initiation Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol Decomposition by Thioether Antioxidant Degradation Polymer Degradation Hydroperoxide->Degradation Decomposition Thioether Thiodipropionate Ester (R'-S-R') Oxidized_Thioether Oxidized Sulfur Species Thioether->Oxidized_Thioether Oxidation oxidative_stress_pathways ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Nrf2 Nrf2 Pathway ROS->Nrf2 Antioxidants Thiodipropionate-derived Antioxidants Antioxidants->ROS Scavenging/ Decomposition Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Cellular_Response PI3K_Akt->Cellular_Response Nrf2->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3'-Thiodipropionitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method is the base-catalyzed Michael addition of a sulfur source to two equivalents of acrylonitrile. The reaction of acrylonitrile with sodium hydrosulfide (NaSH) in an aqueous medium at a controlled temperature of 35-40°C has been reported to produce near-quantitative yields of 96-98%.[1][2]

Q2: What are the critical parameters to control during the synthesis to ensure a high yield?

A2: The most critical parameters are:

  • Temperature: The reaction is highly exothermic. Maintaining a stable temperature, typically between 35-40°C, is crucial to prevent the polymerization of acrylonitrile, which is a significant side reaction that can drastically reduce the yield.[1][2]

  • Molar Ratio of Reactants: A 2:1 molar ratio of acrylonitrile to the sulfur source (e.g., NaSH) is essential for the formation of this compound.[1]

  • Rate of Addition: Gradual addition of acrylonitrile to the sulfur source solution helps to control the reaction exotherm and minimize localized overheating.

  • Purity of Reactants: The use of high-purity acrylonitrile is recommended as impurities can initiate polymerization.

Q3: What are the common side reactions, and how can they be minimized?

A3: The primary side reaction is the polymerization of acrylonitrile. This can be minimized by strictly controlling the reaction temperature and ensuring the absence of radical initiators. Another potential side reaction is the hydrolysis of the nitrile groups to form 3,3'-thiodipropionic acid, especially if the reaction is carried out under strongly acidic or basic conditions at elevated temperatures for extended periods.[3]

Q4: How is the crude this compound typically purified?

A4: The most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[3] A typical boiling point for this compound is 191-194°C at 7 mmHg.[4]

Q5: What are the typical appearances and physical properties of this compound?

A5: Pure this compound is a clear, colorless to slightly yellow liquid at room temperature.[5] It has a melting point of 24-25°C and a density of approximately 1.11 g/mL at 25°C.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Incorrect Reaction Temperature: Temperature too high, leading to acrylonitrile polymerization, or too low, resulting in an incomplete reaction.1. Monitor the internal reaction temperature closely. Use a cooling bath to maintain the temperature in the optimal range (e.g., 35-40°C for the NaSH method).
2. Impure Reactants: Acrylonitrile may contain inhibitors or impurities that interfere with the reaction.2. Use freshly distilled or high-purity acrylonitrile.
3. Incorrect Stoichiometry: Incorrect molar ratios of acrylonitrile to the sulfur source.3. Accurately measure the reactants to ensure a 2:1 molar ratio of acrylonitrile to the sulfur source.
Product is a viscous oil or solidifies unexpectedly 1. Polymerization of Acrylonitrile: This is the most likely cause, resulting from poor temperature control.1. Improve temperature control during the reaction. Ensure that the addition of acrylonitrile is slow enough to prevent a rapid temperature increase.
2. Presence of Impurities: Contaminants in the starting materials or from the reaction vessel can act as polymerization initiators.2. Ensure all glassware is clean and dry. Use pure reactants.
Product is discolored (dark yellow or brown) 1. Side Reactions at High Temperatures: Elevated temperatures can lead to the formation of colored byproducts.1. Maintain the recommended reaction temperature.
2. Air Oxidation: Prolonged exposure to air at high temperatures can cause degradation.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification by Distillation 1. Inefficient Vacuum: A poor vacuum will result in a higher boiling point, which can lead to product decomposition.1. Check the vacuum pump and all connections for leaks. Use a manometer to verify the pressure.
2. Bumping during Distillation: This can occur with rapid heating or in the absence of boiling chips or a magnetic stirrer.2. Use a magnetic stirrer or boiling chips to ensure smooth boiling. Heat the distillation flask gradually.

Quantitative Data on Reaction Parameters

Sulfur Source Catalyst/Base Temperature (°C) Reaction Time Solvent Yield (%) Reference
Sodium Hydrosulfide (NaSH)(self-catalyzed)35 - 40Not specifiedWater96 - 98[1][2]
Sodium Sulfide (Na2S)(self-catalyzed)203 hoursWater/Ethanol98.5[6]
Sodium Sulfide (Na2S)(self-catalyzed)253 hoursWater98.0[6]
Sodium Sulfide (Na2S)(self-catalyzed)302 hoursWater98.2[6]
3-HydroxypropionitrilePd(OAc)2903 hoursTHF/H2O43[7]

Experimental Protocols

High-Yield Synthesis of this compound using Sodium Hydrosulfide

This protocol is adapted from a patented procedure known for its high yield.[1][2]

Materials:

  • Acrylonitrile (reagent grade, freshly distilled if necessary)

  • Sodium hydrosulfide (NaSH)

  • Deionized water

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-water)

Procedure:

  • In the reaction vessel, dissolve one mole of sodium hydrosulfide in a suitable amount of deionized water.

  • Heat the sodium hydrosulfide solution to approximately 35°C.

  • Begin stirring the solution and slowly add two moles of acrylonitrile through the dropping funnel. The acrylonitrile should be added below the surface of the liquid.

  • Monitor the temperature of the reaction mixture closely. The reaction is exothermic, and the temperature should be maintained between 35°C and 40°C using the cooling bath.

  • After the addition of acrylonitrile is complete, continue stirring the mixture at 35-40°C for a specified period to ensure the reaction goes to completion.

  • The crude this compound can then be isolated and purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (NaSH in Water) reaction Reaction (Acrylonitrile Addition at 35-40°C) reactant_prep->reaction workup Work-up (Phase Separation/Extraction - Optional) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_temp Was the temperature maintained at 35-40°C? start->check_temp check_ratio Was the acrylonitrile:NaSH molar ratio 2:1? check_temp->check_ratio Yes polymerization High probability of acrylonitrile polymerization. Improve temperature control. check_temp->polymerization No check_purity Were the reactants pure? check_ratio->check_purity Yes stoichiometry_issue Incorrect stoichiometry. Verify calculations and measurements. check_ratio->stoichiometry_issue No incomplete_reaction Reaction may be incomplete. Optimize reaction time and temperature. check_purity->incomplete_reaction Yes impurity_issue Impurities may be inhibiting the reaction or causing side reactions. Use purified reactants. check_purity->impurity_issue No

Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.

reaction_pathway Key Reaction Pathways in this compound Synthesis cluster_main_reaction Main Reaction cluster_side_reaction Side Reaction acrylonitrile Acrylonitrile (2 eq.) polymer Polyacrylonitrile (Side Product) acrylonitrile->polymer High Temperature sulfur_source Sulfur Source (e.g., NaSH) intermediate Intermediate Adduct sulfur_source->intermediate + Acrylonitrile product This compound (Desired Product) intermediate->product + Acrylonitrile

Caption: A diagram illustrating the main reaction pathway and the primary side reaction.

References

Preventing polymerization of acrylonitrile during 3,3'-Thiodipropionitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of acrylonitrile during the synthesis of 3,3'-Thiodipropionitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acrylonitrile polymerization during the synthesis of this compound?

A1: Acrylonitrile is highly susceptible to polymerization, which can be initiated by free radicals or anions. During the synthesis of this compound, which is a Michael addition reaction, the primary causes of polymerization are typically:

  • Exothermic Reaction: The reaction between acrylonitrile and a sulfur source (e.g., sodium sulfide or sodium hydrosulfide) is exothermic. If the temperature is not carefully controlled, the heat generated can accelerate polymerization.

  • Presence of Impurities: Impurities in the reactants or solvent can act as initiators for polymerization.

  • Basic Conditions: The reaction is often carried out under basic conditions, which can promote anionic polymerization of acrylonitrile.

Q2: What are the common visual indicators of acrylonitrile polymerization?

A2: The formation of a white or yellowish solid precipitate is a clear indicator of polyacrylonitrile formation. The reaction mixture may also become more viscous or cloudy.

Q3: What are the recommended storage conditions for acrylonitrile to prevent polymerization?

A3: Acrylonitrile should be stored in a cool, dark place, away from heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents. It is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ). Ensure the inhibitor concentration is maintained, especially for long-term storage.

Q4: Can I use acrylonitrile that has started to polymerize?

A4: It is not recommended. If you observe any signs of polymerization in your acrylonitrile stock, it should be safely discarded. Using it can lead to poor reaction outcomes and potential safety hazards due to uncontrolled exothermic polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture turns cloudy or a white precipitate forms. Uncontrolled polymerization of acrylonitrile.1. Improve Temperature Control: Ensure the reaction temperature is maintained within the recommended range (typically 30-50°C). Use an ice bath for cooling if necessary. 2. Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise to the reaction mixture to better control the reaction rate and heat generation. 3. Use of Inhibitors: Add a polymerization inhibitor to the acrylonitrile before starting the reaction.
The reaction becomes excessively hot (runaway reaction). The exothermic reaction is proceeding too quickly.1. Immediate Cooling: Immerse the reaction vessel in an ice bath to rapidly cool it down. 2. Stop Reagent Addition: If adding reagents, stop the addition immediately. 3. Dilution: If safe to do so, adding a cold, inert solvent can help to dissipate the heat.
Low yield of this compound. Polymerization of acrylonitrile is consuming the starting material.1. Implement all the solutions for preventing polymerization. 2. Check Purity of Reagents: Ensure that the acrylonitrile and other reagents are free from impurities that could initiate polymerization. Consider purifying the acrylonitrile by distillation (after ensuring an appropriate inhibitor is present in the collection flask).

Polymerization Inhibitors for Acrylonitrile

While specific quantitative data for the use of inhibitors in this compound synthesis is not extensively published, the following table summarizes common inhibitors for acrylonitrile that can be used as a starting point for optimization.

Inhibitor Typical Concentration (ppm) Mechanism Notes
Hydroquinone (HQ) 50 - 200Free-radical scavengerCan discolor the final product.
Hydroquinone monomethyl ether (MEHQ) 35 - 50Free-radical scavengerRequires the presence of dissolved oxygen to be effective.[1]
Phenothiazine (PTZ) 100 - 500Free-radical scavengerHighly effective at elevated temperatures.
N,N'-Diphenyl-p-phenylenediamine (DPPD) 50 - 150Antioxidant and free-radical scavengerCan cause discoloration.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should optimize the conditions for their specific needs.

Materials:

  • Acrylonitrile (stabilized with MEHQ)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)

  • Deionized water

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Inert solvent (e.g., isopropanol)

Procedure:

  • Preparation of the Sulfide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve sodium sulfide nonahydrate in deionized water.

  • Addition of Inhibitor: Add the chosen polymerization inhibitor (e.g., hydroquinone at 100 ppm relative to acrylonitrile) to the sulfide solution and stir until dissolved.

  • Temperature Control: Cool the flask in an ice-water bath to maintain the internal temperature at or below 10°C.

  • Slow Addition of Acrylonitrile: Add acrylonitrile dropwise from the dropping funnel to the stirred sulfide solution over a period of 1-2 hours. Crucially, monitor the temperature throughout the addition and ensure it does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sulfide Prepare Sulfide Solution add_inhibitor Add Polymerization Inhibitor prep_sulfide->add_inhibitor cool_flask Cool Flask to <10°C add_inhibitor->cool_flask add_acrylo Slowly Add Acrylonitrile (Maintain T < 20°C) cool_flask->add_acrylo react Stir at Room Temperature add_acrylo->react extract Solvent Extraction react->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Vacuum Distillation dry_concentrate->purify final_product final_product purify->final_product Obtain Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_polymerization cluster_diagnosis Diagnosis cluster_solutions Solutions start Observe Precipitate or Increased Viscosity check_temp Is Temperature > 20°C? start->check_temp check_addition_rate Was Acrylonitrile Added Too Quickly? check_temp->check_addition_rate No improve_cooling Improve Cooling (e.g., Ice-Salt Bath) check_temp->improve_cooling Yes check_inhibitor Was an Inhibitor Used? check_addition_rate->check_inhibitor No slow_addition Reduce Addition Rate check_addition_rate->slow_addition Yes add_inhibitor Add Inhibitor to Future Reactions check_inhibitor->add_inhibitor No end end check_inhibitor->end Yes (Consider other impurities) restart restart improve_cooling->restart Restart Experiment slow_addition->restart add_inhibitor->restart

Caption: Troubleshooting logic for acrylonitrile polymerization.

References

Purification of crude 3,3'-Thiodipropionitrile by vacuum distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,3'-Thiodipropionitrile by vacuum distillation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Q1: Why is my product discolored (yellow or brown) after distillation?

A1: Product discoloration is typically a sign of thermal decomposition. This compound, like many organic nitriles, can decompose at elevated temperatures.[1][2] High temperatures can be caused by:

  • Excessive Heat Mantle Temperature: The temperature of the heating bath or mantle is too high, causing localized overheating of the crude material.

  • Inefficient Vacuum: A poor vacuum level requires a higher distillation temperature to achieve boiling, increasing the risk of decomposition.[3][4] The goal of vacuum distillation is to lower the boiling point to prevent thermal degradation.[5]

  • Prolonged Distillation Time: Keeping the compound at a high temperature for an extended period can also lead to degradation.

Solution:

  • Ensure your vacuum system is capable of reaching the target pressure (see tables below).

  • Use a suitable heat bath (e.g., oil bath) for uniform heating and maintain the lowest possible temperature for a steady distillation rate.

  • Improve the efficiency of the distillation to reduce the required time.

Q2: I'm not achieving the expected vacuum level. What are the common causes?

A2: Failure to reach the target vacuum is a frequent issue. The most common causes are leaks in the system.

  • Improperly Greased Joints: Ground glass joints that are not properly sealed with vacuum grease will leak.

  • Cracked Glassware: Hairline cracks, often invisible at first glance, can compromise the vacuum.

  • Inappropriate Tubing: Standard thin-walled tubing can collapse under vacuum; use thick-walled vacuum tubing.[5]

  • Poor Pump Performance: The vacuum pump itself may require maintenance (e.g., oil change) or may not be powerful enough for the desired pressure.

  • Loose Connections: All connections between the flask, condenser, receiving flask, and vacuum pump must be airtight.

Solution:

  • Carefully inspect all glassware for cracks.

  • Apply a thin, uniform layer of vacuum grease to all ground glass joints.

  • Use only appropriate thick-walled vacuum tubing.

  • Check the vacuum pump oil level and color; change if necessary.

  • Systematically check each connection for leaks while the pump is running.

Q3: The boiling of the crude material is unstable or "bumping" violently. How can I fix this?

A3: Bumping occurs when the liquid superheats and then boils in a sudden, violent burst. This is dangerous and leads to inefficient separation.

  • Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form.

  • Heating Rate Too High: Rapid heating can contribute to superheating.

Solution:

  • Use a Magnetic Stirrer: The most effective method is to add a magnetic stir bar to the distilling flask and stir vigorously. This provides both nucleation sites and even heat distribution.

  • Boiling Chips: While usable, boiling chips can be less effective in vacuum distillation, especially if the vacuum is applied before heating. If used, add them to the flask before evacuating the system. Never add boiling chips to a hot liquid.

  • Apply heat gradually to the distillation flask.

Q4: My distillation is very slow, or my product yield is low. What's wrong?

A4: A slow distillation rate or low yield can stem from several factors:

  • Insufficient Heating: The temperature of the bath may be too low for the applied vacuum.

  • Excessive Vacuum: If the vacuum is too high, the boiling point might be so low that a very cold condenser is needed to trap the vapor effectively.

  • Inefficient Condenser: If the cooling water is not cold enough or the flow rate is too low, product vapor will pass through the condenser and into the vacuum pump.

  • Column Flooding or Weeping: In fractional distillation setups, improper vapor and liquid flow rates can disrupt the equilibrium, leading to poor separation and holdup in the column.[6][7]

Solution:

  • Gradually increase the bath temperature until a steady distillation rate (e.g., 1-2 drops per second) is achieved.

  • Ensure a good flow of cold water through the condenser.

  • For very low-pressure distillations, consider using a cold trap between your receiving flask and the vacuum pump to capture any highly volatile product.

Data Summary Tables

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaS(CH₂CH₂CN)₂[8]
Molecular Weight140.21 g/mol [8][9]
AppearanceClear, colorless to slightly yellow liquid[9][10]
Melting Point24-25 °C[8][9][10]
Density1.11 g/mL at 25 °C[8][10]
Refractive Indexn20/D 1.499 - 1.506[8][10]

Table 2: Boiling Point of this compound at Reduced Pressures

PressureBoiling Point
7 mmHg (9.3 mbar)191-194 °C
3 Torr (4 mbar)179-180 °C

References:[8][9][10]

Experimental Protocol: Vacuum Distillation

This protocol describes a standard laboratory-scale vacuum distillation for purifying crude this compound.

Materials and Apparatus:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Magnetic stir bar and stirrer/hotplate

  • Heating mantle or oil bath

  • Thick-walled vacuum tubing

  • Vacuum pump

  • Cold trap (recommended)

  • Vacuum grease

  • Clamps and lab stand

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar into the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than half its volume.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure an airtight seal.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum takeoff on the distillation head to a cold trap, and then to the vacuum pump using thick-walled tubing.

  • Distillation:

    • Turn on the magnetic stirrer to begin vigorous stirring.

    • Start the flow of cooling water through the condenser.

    • Slowly and carefully turn on the vacuum pump to evacuate the system. The liquid may bubble as dissolved gases and volatile impurities are removed.

    • Once the system has reached a stable, low pressure, begin to heat the distilling flask gently using the heating mantle or oil bath.

    • Increase the temperature gradually until the liquid begins to boil and condensation appears on the thermometer bulb.

    • Record the temperature and pressure once the first drop of distillate is collected in the receiving flask. This is the boiling point at that pressure.

    • Collect any initial low-boiling impurities as a "forerun" fraction in the first receiving flask.

    • When the distillation temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate by controlling the heat input. The ideal rate is typically 1-2 drops per second.

  • Shutdown:

    • Once the majority of the product has distilled over or if the temperature begins to rise sharply (indicating higher-boiling impurities), stop the distillation by removing the heat source.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never turn off the vacuum pump while the system is still sealed , as this can cause pump oil to be sucked back into the apparatus.

    • Turn off the stirrer and cooling water.

    • Disassemble the apparatus and transfer the purified product to a labeled storage container.

Visualizations

G cluster_setup Experimental Workflow: Vacuum Distillation prep 1. Preparation - Add crude product & stir bar to flask - Fill flask to < 1/2 volume assemble 2. Apparatus Assembly - Grease joints & clamp securely - Connect condenser & vacuum prep->assemble evacuate 3. System Evacuation - Start stirrer & condenser water - Turn on vacuum pump slowly assemble->evacuate heat 4. Heating & Distillation - Apply gentle heat - Collect forerun fraction - Collect main product fraction evacuate->heat shutdown 5. Shutdown - Remove heat & cool system - Vent to atmosphere - Turn off pump heat->shutdown G cluster_troubleshooting Troubleshooting Logic start Problem Occurs During Vacuum Distillation q_discolor Is product discolored? start->q_discolor q_vacuum Is vacuum level too low? start->q_vacuum q_boiling Is boiling unstable (bumping)? start->q_boiling q_yield Is yield low or rate slow? start->q_yield sol_discolor Potential Thermal Decomposition - Lower heating bath temp - Check for vacuum leaks q_discolor->sol_discolor Yes sol_vacuum System Leak - Check/re-grease joints - Inspect glassware for cracks - Check pump & tubing q_vacuum->sol_vacuum Yes sol_boiling Lack of Nucleation - Add/check magnetic stirrer - Reduce heating rate q_boiling->sol_boiling Yes sol_yield Inefficient Process - Increase bath temperature - Check condenser cooling - Check for column flooding q_yield->sol_yield Yes

References

Common impurities in 3,3'-Thiodipropionitrile and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Thiodipropionitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and purification of this compound.

Issue 1: The this compound sample is a yellow to brown liquid, not colorless.

  • Possible Cause: Presence of colored impurities, potentially from side reactions during synthesis or degradation upon storage. Oxidation of the thioether linkage can also lead to colored byproducts.

  • Solution: Purification by vacuum distillation is recommended. A colorless distillate can be obtained, leaving the colored, less volatile impurities in the distillation residue.

Issue 2: Solid white particles are observed in the this compound sample.

  • Possible Cause: The solid is likely polyacrylonitrile, a common byproduct formed from the polymerization of residual acrylonitrile starting material. It could also be 3,3'-Thiodipropionic acid, a hydrolysis product, which is a solid at room temperature.

  • Solution:

    • For Polyacrylonitrile: As this is a polymer, it is non-volatile. Vacuum distillation of the this compound will effectively separate the liquid product from the solid polymer.

    • For 3,3'-Thiodipropionic Acid: This impurity has a significantly higher boiling point than this compound and can be removed by vacuum distillation. Alternatively, if the concentration is low, recrystallization of the this compound may be effective.

Issue 3: The purified this compound has a sharp, unpleasant odor.

  • Possible Cause: Residual volatile impurities such as unreacted acrylonitrile or hydrogen sulfide from the synthesis process.

  • Solution: A thorough vacuum distillation should remove these volatile impurities. Ensure the vacuum is stable and the distillation is carried out at the appropriate temperature and pressure to achieve good separation.

Issue 4: The yield of purified this compound after distillation is lower than expected.

  • Possible Cause:

    • Decomposition: Heating the sample for an extended period, even under vacuum, can lead to decomposition.

    • Inefficient Condensation: Loss of product vapor due to an inefficient condenser (e.g., not cold enough).

    • Mechanical Losses: Product adhering to the distillation glassware.

  • Solution:

    • Minimize Heating Time: Ensure the distillation apparatus is set up efficiently to minimize the time the product is at a high temperature.

    • Efficient Cooling: Use a properly sized condenser with a coolant at a sufficiently low temperature.

    • Careful Transfer: Scrape and transfer the product carefully to minimize mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities stem from its synthesis, which is typically the base-catalyzed reaction of acrylonitrile with hydrogen sulfide. These include:

  • Unreacted Acrylonitrile: A volatile and reactive starting material.

  • Polyacrylonitrile: A solid polymer formed from the side reaction of acrylonitrile.

  • 3,3'-Thiodipropionic Acid: Formed by the hydrolysis of the nitrile groups, which can be catalyzed by acidic or basic conditions.[1]

  • Oxidation Products: The thioether sulfur atom can be oxidized to form sulfoxides and sulfones, particularly on prolonged exposure to air.[1]

Q2: What is the recommended method for purifying this compound in a laboratory setting?

A2: The most effective and widely used method for purifying this compound is fractional vacuum distillation .[1] This technique is efficient at separating the desired product from less volatile impurities like polymers and hydrolysis products, as well as more volatile impurities like residual starting materials.

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization is a potential purification method since this compound has a melting point of 24-25 °C. This method can be effective for removing small amounts of soluble impurities. The choice of solvent is crucial and should be determined experimentally. A good starting point would be to test solvents in which this compound is soluble when hot but sparingly soluble at room temperature or below.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is a common method for determining the percentage purity and detecting volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the chemical structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help quantify impurities if suitable internal standards are used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups from impurities, such as the carboxylic acid group of 3,3'-Thiodipropionic acid.

Impurity and Removal Summary

ImpurityTypical OriginPhysical StateBoiling Point (°C)Recommended Removal Method(s)
AcrylonitrileUnreacted starting materialLiquid77Vacuum Distillation
PolyacrylonitrilePolymerization of acrylonitrileSolidDecomposesFiltration, Vacuum Distillation
3,3'-Thiodipropionic AcidHydrolysis of nitrile groupsSolid>300Vacuum Distillation, Recrystallization
Sulfoxides/SulfonesOxidation of thioetherLiquid/SolidHighVacuum Distillation

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap (recommended)

  • Thermometer

  • Glass wool or boiling chips suitable for vacuum

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry. Use appropriate grease for all ground-glass joints to ensure a good seal.

  • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.

  • Connect the distillation apparatus to the vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

  • Begin stirring the crude material and start the vacuum pump. The pressure should be gradually lowered to avoid bumping. A typical pressure for this distillation is around 7 mmHg.

  • Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.

  • Collect any low-boiling fractions, which may contain residual acrylonitrile, in a separate receiving flask.

  • Increase the temperature to distill the this compound. The boiling point at 7 mmHg is approximately 191-194 °C.[2]

  • Collect the main fraction of purified this compound in a clean receiving flask. The distillate should be a colorless liquid.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify this compound from small amounts of soluble impurities.

Materials:

  • Crude this compound (should be mostly pure)

  • A suitable recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for nitriles include ethanol, isopropanol, and their mixtures with water.

  • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impure this compound issue Identify the nature of the impurity start->issue color_issue Is the liquid colored (yellow/brown)? issue->color_issue Visual Inspection solid_issue Are there solid particles present? issue->solid_issue Visual Inspection odor_issue Is there a strong, unpleasant odor? issue->odor_issue Olfactory Inspection color_issue->solid_issue No distillation1 Perform Vacuum Distillation color_issue->distillation1 Yes solid_issue->odor_issue No distillation2 Perform Vacuum Distillation solid_issue->distillation2 Yes distillation3 Perform Vacuum Distillation odor_issue->distillation3 Yes end_pure Pure this compound odor_issue->end_pure No distillation1->end_pure recrystallization Consider Recrystallization for minor soluble impurities distillation2->recrystallization distillation3->end_pure recrystallization->end_pure

Caption: Troubleshooting workflow for identifying and removing common impurities in this compound.

Purification_Logic_Diagram crude_product Crude this compound primary_purification Primary Purification Method crude_product->primary_purification vacuum_distillation Vacuum Distillation primary_purification->vacuum_distillation High impurity content or presence of solids recrystallization Recrystallization primary_purification->recrystallization Low impurity content and no solids volatile_impurities Removes Volatile Impurities (e.g., Acrylonitrile) vacuum_distillation->volatile_impurities nonvolatile_impurities Removes Non-Volatile Impurities (e.g., Polyacrylonitrile, 3,3'-Thiodipropionic Acid) vacuum_distillation->nonvolatile_impurities soluble_impurities Removes Minor Soluble Impurities recrystallization->soluble_impurities pure_product Purified this compound volatile_impurities->pure_product nonvolatile_impurities->pure_product soluble_impurities->pure_product

Caption: Logical relationship between the state of the crude product and the choice of purification method.

References

Managing exothermic reactions in the synthesis of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of 3,3'-Thiodipropionitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the reaction between the sulfur source (e.g., sodium sulfide) and acrylonitrile. This can lead to a rapid increase in temperature, posing a risk of a runaway reaction.

Q2: What is a runaway reaction and what are its consequences?

A2: A runaway reaction is an uncontrolled, accelerating exothermic reaction. The heat generated increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. Consequences can include a rapid increase in pressure, boiling of the solvent, release of flammable and toxic vapors, and potentially, reactor rupture.

Q3: What are the key parameters to control to prevent a runaway reaction?

A3: The key parameters to control are:

  • Temperature: Maintain the reaction temperature within the recommended range (typically 30-90°C).

  • Reactant Addition Rate: Add the more reactive component (usually acrylonitrile) gradually to the reaction mixture.

  • Agitation: Ensure efficient stirring to prevent localized "hot spots" and maintain a uniform temperature throughout the reaction mixture.

  • Concentration: In subsequent hydrolysis steps, it is crucial to keep the concentration of this compound below 5% by weight to prevent a runaway hydrolysis.[1]

Q4: What are the signs of an impending runaway reaction?

A4: Signs of an impending runaway reaction include:

  • A sudden, unexpected, and accelerating increase in the reaction temperature that does not respond to cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Visible evidence of uncontrolled boiling or vigorous gas evolution.

  • Changes in the color or viscosity of the reaction mixture, which may indicate polymerization.

Q5: What are the most common side reactions in this synthesis?

A5: The most common and hazardous side reaction is the polymerization of acrylonitrile. This is also an exothermic process that can contribute to a runaway reaction. Other potential side reactions can lead to the formation of various byproducts, reducing the yield and purity of the desired product.

Troubleshooting Guide

Problem Possible Causes Recommended Actions & Solutions
Rapid, Uncontrolled Temperature Increase - Acrylonitrile addition rate is too high.- Inadequate cooling.- Poor agitation leading to localized hot spots.- Immediately stop the addition of acrylonitrile.- Increase the cooling to the maximum capacity.- Increase the stirring speed to improve heat dissipation.- If the temperature continues to rise uncontrollably, initiate the emergency quench procedure.
Low Product Yield - Incomplete reaction.- Formation of byproducts due to incorrect stoichiometry or temperature.- Loss of product during workup and purification.- Ensure the correct molar ratios of reactants are used.- Maintain the optimal reaction temperature throughout the synthesis.- Analyze the crude product for byproducts to identify the source of the issue.- Optimize the extraction and purification steps to minimize product loss.
Formation of a Viscous Gel or Solid - Polymerization of acrylonitrile.- This indicates a serious loss of temperature control. Immediately initiate the emergency quench procedure.- Review and revise the experimental protocol to ensure better temperature management in future experiments.
Product is Off-Color or Impure - Presence of byproducts from side reactions.- Contamination from starting materials or solvents.- Use pure, high-quality starting materials and solvents.- Analyze the impurities to understand their origin and adjust reaction conditions accordingly.- Employ appropriate purification techniques such as distillation or chromatography.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound at a laboratory scale. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Acrylonitrile

  • Deionized water

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer or temperature probe

  • Condenser

  • Heating/cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In the three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfide nonahydrate in deionized water.

  • Initial Cooling: Cool the sodium sulfide solution to the desired starting temperature (e.g., 10-15°C) using a cooling bath.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the stirred sodium sulfide solution via the addition funnel. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., 30-40°C).[2] The exothermic nature of the reaction will cause the temperature to rise. Use the cooling bath to manage the temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress by a suitable analytical technique if available (e.g., TLC, GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with hydrochloric acid. Monitor the pH.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Parameter Value Notes
Reactant Molar Ratio Acrylonitrile : Sodium SulfideTypically 2:1
Reaction Temperature 30 - 90 °CCareful control is critical to prevent runaway reactions.[3]
Acrylonitrile Addition Slow, dropwiseTo manage the exothermic reaction.
Solvent Water

Visualizations

Signaling Pathways and Experimental Workflows

Exothermic_Reaction_Management Workflow for Managing Exothermic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_completion Completion prep_reactants Prepare Reactants (Sodium Sulfide Solution) setup_apparatus Set up Jacketed Reactor with Stirrer and Cooling prep_reactants->setup_apparatus start_cooling Start Cooling System slow_addition Slowly Add Acrylonitrile start_cooling->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp maintain_temp Maintain Temperature in Safe Range (30-90°C) monitor_temp->maintain_temp temp_rise Temperature Rises Above Set Point? monitor_temp->temp_rise maintain_temp->slow_addition Adjust Addition Rate reaction_complete Reaction Complete maintain_temp->reaction_complete stop_addition Stop Acrylonitrile Addition temp_rise->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling runaway Runaway Condition? increase_cooling->runaway runaway->maintain_temp No quench Initiate Emergency Quench Procedure runaway->quench Yes workup Proceed to Workup and Purification reaction_complete->workup

Caption: Workflow for managing the exothermic synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree cluster_temp Temperature Issues cluster_yield Yield Issues cluster_polymer Polymerization start Problem Observed temp_issue Rapid Temperature Rise start->temp_issue yield_issue Low Product Yield start->yield_issue polymer_issue Viscous Gel/Solid Formation start->polymer_issue cause_addition Addition Rate Too High? temp_issue->cause_addition cause_cooling Cooling Inadequate? temp_issue->cause_cooling solution_slow Reduce/Stop Addition cause_addition->solution_slow Yes solution_cool Increase Cooling cause_cooling->solution_cool Yes cause_incomplete Incomplete Reaction? yield_issue->cause_incomplete cause_byproducts Byproduct Formation? yield_issue->cause_byproducts solution_time Increase Reaction Time cause_incomplete->solution_time Yes solution_temp Optimize Temperature cause_byproducts->solution_temp Yes cause_runaway Loss of Temp Control polymer_issue->cause_runaway solution_quench EMERGENCY QUENCH cause_runaway->solution_quench

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Side reactions and byproduct formation in 3,3'-Thiodipropionitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-Thiodipropionitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors. The primary causes include suboptimal reaction conditions, incomplete reaction, and competing side reactions.

Troubleshooting Steps:

  • Verify Stoichiometry: The ideal molar ratio for the reaction between acrylonitrile and a sulfide source is critical. For instance, when using sodium hydrosulfide (NaSH), a 2:1 molar ratio of acrylonitrile to NaSH is typically employed to favor the formation of the desired product.[1] An excess of the sulfur source can lead to the formation of 3-mercaptopropionitrile.

  • Temperature Control: The reaction is exothermic. Maintaining the reaction temperature within the optimal range (typically 35-40°C) is crucial.[1] Higher temperatures can promote the polymerization of acrylonitrile, a significant side reaction that consumes the starting material and complicates purification.

  • pH of the Reaction Mixture: The reaction is base-catalyzed. Ensure the pH is appropriately controlled. The formation of the hydrosulfide ion (HS-), a key nucleophile, is dependent on the basicity of the solution.[2]

  • Reaction Time: While the primary reaction is relatively fast, ensure sufficient reaction time for completion.[1] Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the endpoint.

  • Purity of Reagents: Impurities in the starting materials, particularly in acrylonitrile, can inhibit the reaction or lead to unwanted byproducts. Use of freshly distilled acrylonitrile is recommended.

Question: I am observing a significant amount of 3-mercaptopropionitrile in my product mixture. How can I minimize its formation?

Answer:

The formation of 3-mercaptopropionitrile is a common side reaction and occurs when one mole of the hydrosulfide ion reacts with one mole of acrylonitrile.

Mechanism of Formation:

The synthesis of this compound proceeds through a Michael addition. The initial reaction between the hydrosulfide ion (HS⁻) and acrylonitrile forms 3-mercaptopropionitrile. This intermediate is a better nucleophile than the initial hydrosulfide ion and rapidly reacts with a second molecule of acrylonitrile to yield this compound.[1][3]

Mitigation Strategies:

  • Molar Ratio Adjustment: To minimize the formation of 3-mercaptopropionitrile, use a molar excess of acrylonitrile relative to the sulfur source (e.g., a 2:1 ratio of acrylonitrile to NaSH).[1] This ensures that the intermediate 3-mercaptopropionitrile is consumed to form the desired product.

  • Controlled Addition of Acrylonitrile: A slow, controlled addition of acrylonitrile to the sulfide solution can help maintain a low concentration of the sulfur source relative to acrylonitrile, favoring the second addition step.

Question: My final product is contaminated with a polymeric substance. What is it and how can I prevent it?

Answer:

The polymeric substance is likely polyacrylonitrile, formed through the anionic polymerization of acrylonitrile. This is a significant side reaction, especially at elevated temperatures.

Prevention:

  • Strict Temperature Control: Maintain the reaction temperature below 40°C. The polymerization of acrylonitrile is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Inhibitors: While not always necessary for this specific synthesis if temperature is well-controlled, the use of radical inhibitors in the acrylonitrile starting material can prevent polymerization during storage.

  • Minimize Reaction Time: Once the formation of this compound is complete, proceed with the workup to avoid prolonged exposure of unreacted acrylonitrile to the basic reaction conditions.

Question: After workup, I suspect the presence of 3,3'-thiodipropionic acid in my product. How is this formed and how can I avoid it?

Answer:

3,3'-Thiodipropionic acid is a hydrolysis product of this compound. The nitrile groups (-CN) can be hydrolyzed to carboxylic acid groups (-COOH) under acidic or basic conditions, particularly at elevated temperatures during workup or purification.[2]

Avoidance:

  • Neutral Workup: During the workup procedure, aim to neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions for prolonged periods.

  • Controlled Distillation: If purifying by distillation, use reduced pressure to lower the boiling point and minimize thermal decomposition and hydrolysis.[2]

Frequently Asked Questions (FAQs)

What is the primary reaction for synthesizing this compound?

The most common industrial method for synthesizing this compound is the base-catalyzed Michael addition of a sulfur source, such as hydrogen sulfide or its salts (e.g., sodium sulfide or sodium hydrosulfide), to two equivalents of acrylonitrile.

What are the most common byproducts in this compound synthesis?

The most prevalent byproducts include:

  • 3-Mercaptopropionitrile: Formed from a 1:1 reaction of the sulfur source and acrylonitrile.[3]

  • Polyacrylonitrile: Resulting from the polymerization of the acrylonitrile starting material.

  • 3,3'-Thiodipropionic acid: A hydrolysis product of the desired compound.[2]

  • Dithiodipropionitrile: An oxidation product of 3-mercaptopropionitrile, especially if the reaction is exposed to air.

What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Gas Chromatography (GC): An excellent method for monitoring the disappearance of starting materials and the formation of the product and volatile byproducts. Commercial grades of this compound often specify a purity of ≥97.0% as determined by GC.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product and quantifying non-volatile impurities like 3,3'-thiodipropionic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify unknown impurities in the reaction mixture.

What is a standard purification method for this compound?

The most common method for purifying crude this compound is fractional distillation under reduced pressure.[2] This technique effectively separates the desired product from less volatile impurities and unreacted starting materials.

Data Presentation

Table 1: Summary of Common Byproducts and Formation Conditions

ByproductFormation ConditionsMitigation Strategy
3-MercaptopropionitrileMolar excess of sulfur sourceUse a 2:1 molar ratio of acrylonitrile to sulfur source.[1]
PolyacrylonitrileHigh reaction temperatures (>40°C)Maintain strict temperature control.
3,3'-Thiodipropionic acidAcidic or basic conditions during workup/purification, high temperaturesNeutralize the reaction mixture before extraction; use vacuum distillation.[2]
DithiodipropionitrileOxidation of 3-mercaptopropionitrile (exposure to air)Maintain an inert atmosphere during the reaction.

Experimental Protocols

Synthesis of this compound from Acrylonitrile and Sodium Hydrosulfide

This protocol is a generalized procedure based on common laboratory practices and patent literature.[1]

Materials:

  • Sodium hydrosulfide (NaSH)

  • Acrylonitrile (freshly distilled)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, thermometer)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve sodium hydrosulfide (1.0 mole) in deionized water in the flask.

  • Gently heat the solution to approximately 35°C.

  • Slowly add acrylonitrile (2.0 moles) dropwise from the dropping funnel to the stirred sodium hydrosulfide solution over a period of 1-2 hours.

  • During the addition, carefully monitor the temperature and maintain it between 35-40°C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 1-2 hours, or until reaction completion is confirmed by GC analysis.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway ACN1 Acrylonitrile Intermediate 3-Mercaptopropionitrile ACN1->Intermediate + NaSH NaSH NaSH->Intermediate + Product This compound Intermediate->Product + ACN2 Acrylonitrile ACN2->Product +

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions ACN_main Acrylonitrile TDPN This compound ACN_main->TDPN Mercapto 3-Mercaptopropionitrile ACN_main->Mercapto + 1 eq. SulfurSource Sulfur Source SulfurSource->TDPN + 2 eq. SulfurSource->Mercapto + 1 eq. ACN_poly Acrylonitrile Polymer Polyacrylonitrile ACN_poly->Polymer High Temp. TDPN_hydrolysis This compound Acid 3,3'-Thiodipropionic Acid TDPN_hydrolysis->Acid H₂O / H⁺ or OH⁻

Caption: Overview of main and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Acrylonitrile:Sulfur Source Ratio (2:1) Start->Check_Stoichiometry Check_Temp Monitor and Control Reaction Temperature (<40°C) Check_Stoichiometry->Check_Temp Ratio OK Adjust_Ratio Adjust Stoichiometry Check_Stoichiometry->Adjust_Ratio Ratio Incorrect Check_Workup Ensure Neutral pH During Workup Check_Temp->Check_Workup Temp OK Improve_Cooling Improve Temperature Control Check_Temp->Improve_Cooling Temp Too High Analyze_Byproducts Analyze Product Mixture (GC, HPLC) Check_Workup->Analyze_Byproducts Workup OK Modify_Workup Modify Workup/Purification Check_Workup->Modify_Workup pH Extreme Identify_Mercapto High 3-Mercaptopropionitrile? Analyze_Byproducts->Identify_Mercapto Identify_Polymer Polymeric Impurities Present? Identify_Mercapto->Identify_Polymer No Identify_Mercapto->Adjust_Ratio Yes Identify_Acid 3,3'-Thiodipropionic Acid Detected? Identify_Polymer->Identify_Acid No Identify_Polymer->Improve_Cooling Yes Identify_Acid->Modify_Workup Yes End Optimized Synthesis Identify_Acid->End No Adjust_Ratio->Start Improve_Cooling->Start Modify_Workup->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the hydrolysis of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the hydrolysis of 3,3'-Thiodipropionitrile to produce 3,3'-Thiodipropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the hydrolysis of this compound?

A1: The most standard and high-yielding method is acid-catalyzed hydrolysis using mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)[1][2]. This process effectively converts the nitrile groups into carboxylic acids, resulting in the formation of 3,3'-Thiodipropionic acid[1].

Q2: What are the typical reaction conditions for acid-catalyzed hydrolysis?

A2: Typical conditions involve heating this compound with an aqueous solution of a mineral acid. Optimal temperature ranges are generally between 70°C and 120°C.[2] The concentration of the mineral acid is usually kept between 3 to 10 mol/L.[2] To ensure a safe and controlled reaction, it is crucial to add the this compound to the acid solution gradually[2].

Q3: Are there alternative methods for the hydrolysis of this compound?

A3: Yes, alternative methods exist. Enzymatic hydrolysis using nitrilases offers a greener chemistry approach, converting the nitrile to a carboxylic acid and ammonia under milder conditions, such as at 37°C.[1] Base-catalyzed hydrolysis is also a possible pathway, though acid-catalyzed methods are more commonly detailed for high yields[1][2].

Q4: What are the main safety concerns associated with this reaction?

A4: The primary safety concern is the potential for a runaway exothermic reaction.[2] Mixing this compound with a mineral acid all at once and then heating can lead to a sudden, intense heat release, which is dangerous.[2] Gradual addition of the nitrile to the heated acid solution is essential for safety and control[2]. When using hydrochloric acid at high temperatures, be aware of the generation of HCl gas, which requires proper exhaust and handling[2].

Q5: What are the potential byproducts of the hydrolysis reaction?

A5: Potential byproducts can include ester condensates of mercaptopropionic acid and tar-like substances.[2] To minimize the formation of oxidation byproducts, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen[2].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too slow or incomplete. Low acid concentration.Increase the mineral acid concentration to within the 3-10 mol/L range.[2]
Low reaction temperature.Ensure the reaction temperature is maintained between 70-120°C.[2]
Sudden, uncontrolled temperature increase (runaway reaction). Rapid addition of this compound to the acid.Add the this compound to the heated acid solution gradually, ensuring its concentration in the reaction mixture does not exceed 5% by weight.[2]
Insufficient cooling or heat dissipation.Use an appropriate reaction vessel with adequate cooling capabilities (e.g., an ice bath on standby).
Low yield of 3,3'-Thiodipropionic acid. Incomplete hydrolysis.Increase reaction time after the addition of this compound is complete (0.5 to 5 hours may be necessary).[2]
Formation of byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] Ensure controlled addition and temperature to minimize side reactions like tar formation[2].
Loss of product during isolation.Optimize the cooling crystallization process for product isolation. Ensure thorough washing of the filtered product with cold water.[2]
Formation of tar-like substances. High reaction temperature or localized overheating.Maintain strict temperature control and ensure efficient stirring to promote even heat distribution.
High concentration of reactants.Follow the guideline of keeping the this compound concentration below 5% by weight during addition[2].

Optimized Reaction Parameters for Acid-Catalyzed Hydrolysis

Parameter Recommended Range/Value Notes
Reactant This compound-
Catalyst Mineral Acid (e.g., H₂SO₄, HCl)Sulfuric acid is often preferred as it is less volatile at high temperatures compared to HCl[2].
Acid Concentration 3 - 10 mol/LLower concentrations can lead to incomplete or slow reactions[2].
Molar Ratio (Mineral Acid : Nitrile) 2.2 - 5A ratio below 2.2 may result in a longer reaction time, while a ratio above 5 is not economical[2].
Reaction Temperature 70 - 120 °CCrucial for achieving a reasonable reaction rate[2].
Addition Rate of Nitrile Gradual; maintain ≤ 5 wt% in the reaction mixtureThis is critical for preventing a runaway exothermic reaction[2].
Reaction Time (post-addition) 0.5 - 5 hoursTo ensure the hydrolysis goes to completion[2].
Atmosphere Inert (e.g., Nitrogen)Recommended to prevent the formation of oxidation byproducts[2].
Yield ≥ 96%Can be achieved under optimized and controlled conditions[2].

Experimental Protocols

Laboratory-Scale Acid-Catalyzed Hydrolysis
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the calculated amount of aqueous mineral acid (e.g., sulfuric acid, 3-10 mol/L).

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen.

  • Heating: Heat the acid solution to the desired reaction temperature (70-120°C) with constant stirring.

  • Gradual Addition: Add the this compound dropwise from the dropping funnel into the heated acid solution over a period of 1-5 hours. The rate of addition should be carefully controlled to maintain a steady reaction temperature and prevent a sudden exotherm.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 0.5 to 5 hours to ensure complete hydrolysis.

  • Product Isolation:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the 3,3'-Thiodipropionic acid.

    • Collect the solid product by filtration.

    • Wash the crystals with cold water to remove any residual acid.

    • Dry the purified product under vacuum.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for Hydrolysis A Preparation: Charge reactor with mineral acid B Establish Inert Atmosphere (e.g., Nitrogen Purge) A->B C Heat Acid to 70-120°C B->C D Gradual Addition of This compound (maintain ≤ 5 wt%) C->D E Maintain Temperature and Stir (0.5 - 5 hours post-addition) D->E F Cool Reaction Mixture (Crystallization) E->F G Isolate Product: Filtration, Washing, Drying F->G H Final Product: 3,3'-Thiodipropionic Acid G->H

Caption: A flowchart of the key steps in the acid-catalyzed hydrolysis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree start Problem Encountered q1 Is the reaction slow or incomplete? start->q1 a1_yes Check & Increase: - Acid Concentration - Temperature - Reaction Time q1->a1_yes Yes q2 Is there a runaway exothermic reaction? q1->q2 No end Problem Resolved a1_yes->end a2_yes Immediate Action: - Stop Addition - Apply Cooling Review: - Addition Rate (keep ≤ 5 wt%) - Cooling Capacity q2->a2_yes Yes q3 Is the final yield low? q2->q3 No a2_yes->end a3_yes Investigate: - Incomplete Reaction (see above) - Byproduct Formation (use inert atm.) - Isolation Loss (optimize crystallization) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree to guide troubleshooting common issues during the hydrolysis reaction.

References

Technical Support Center: Safe Handling and Disposal of 3,3'-Thiodipropionitrile Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,3'-Thiodipropionitrile waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 111-97-7) is a clear, colorless to slightly yellow liquid.[1][2] It is used as a preservative, a selective solvent, and in chromatography.[1][2] The primary hazards associated with this chemical are that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Q2: What immediate first-aid measures should be taken in case of exposure?

A2:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell.[4][6]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Get medical attention if symptoms occur.[5]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A3: To handle this compound waste safely, the following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7]

  • Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Q4: How should I properly store this compound waste?

A4: this compound waste should be stored in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[6] The storage area should be accessible only to authorized personnel.[8] Ensure that incompatible wastes are properly segregated.[9]

Q5: What is the correct procedure for handling a spill of this compound?

A5: For a minor spill, remove all ignition sources and ensure adequate ventilation.[7] Wear appropriate PPE, and clean up the spill using an absorbent material. Place the absorbed material into a suitable, labeled container for waste disposal.[7] For major spills, evacuate the area and alert emergency responders.[7]

Q6: What are the approved methods for disposing of this compound waste?

A6: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[10] Approved disposal methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not discharge this waste into sewer systems or contaminate water, foodstuffs, or feed.[6]

Q7: Who should I contact for the disposal of this chemical waste?

A7: You should consult your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company for guidance on the proper disposal of this compound waste. They can provide information on approved disposal facilities and ensure compliance with all regulations.

Q8: What are the key regulatory considerations for this waste?

A8: The disposal of this compound waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States.[11][12] Generators of hazardous waste are responsible for ensuring that the waste is properly identified, managed, and treated before disposal.[12] This "cradle-to-grave" responsibility means the waste must be tracked from its generation to its final disposal.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 111-97-7
Molecular Weight 140.21 g/mol
Melting Point 24-25 °C[2]
Boiling Point 191-194 °C @ 7 mm Hg[2]
Density 1.11 g/mL at 25 °C[2]
Flash Point 195 °C (closed cup)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

Experimental Protocols

Protocol for Spill Cleanup and Decontamination

This protocol outlines the steps for managing a small-scale spill of this compound (less than 100 mL) in a laboratory setting.

1. Immediate Response and Spill Assessment: 1.1. Alert personnel in the immediate area of the spill. 1.2. If the spill is flammable, extinguish all nearby ignition sources. 1.3. Assess the extent of the spill and ensure you have the necessary supplies for cleanup.

2. Personal Protective Equipment (PPE): 2.1. Don the following PPE before beginning cleanup:

  • Chemical safety goggles or a face shield.
  • Nitrile rubber gloves.
  • A lab coat or chemical-resistant apron.
  • A NIOSH-approved respirator if ventilation is inadequate.

3. Spill Containment and Cleanup: 3.1. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. 3.2. Work from the outside of the spill towards the center to prevent spreading. 3.3. Once the liquid is absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.

4. Decontamination: 4.1. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. 4.2. Place all contaminated cleaning materials (gloves, cloths, absorbent pads) into the hazardous waste container.

5. Waste Disposal: 5.1. Securely seal the hazardous waste container. 5.2. Label the container clearly as "Hazardous Waste: this compound" and include the date. 5.3. Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.

Visualizations

G Workflow for Safe Handling and Disposal of this compound Waste cluster_0 Waste Generation and Handling cluster_1 Waste Management and Disposal A Waste Generation in Laboratory B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store Waste in a Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS or Licensed Contractor D->E F Transport to a Permitted Hazardous Waste Facility E->F G Approved Disposal Method (e.g., Incineration) F->G

Caption: Workflow for the safe handling and disposal of this compound waste.

G Hazard Relationships for this compound cluster_0 Exposure Routes cluster_1 Health Effects Inhalation Inhalation RespiratoryIrritation Respiratory Irritation Inhalation->RespiratoryIrritation Leads to SkinContact Skin Contact SkinIrritation Skin Irritation SkinContact->SkinIrritation Leads to EyeContact Eye Contact EyeIrritation Serious Eye Irritation EyeContact->EyeIrritation Leads to

Caption: Logical relationships between exposure routes and health effects of this compound.

References

Validation & Comparative

Purity Analysis of 3,3'-Thiodipropionitrile: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3,3'-Thiodipropionitrile. While commercial specifications often state a purity of ≥97.0% by GC, detailed analytical methodologies are not always readily available. This document outlines representative experimental protocols, potential impurity profiles, and a performance comparison to aid in the selection and development of a suitable analytical method.

Overview of Analytical Approaches

The choice of analytical technique for purity determination depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound due to its relatively low boiling point. The mass spectrometer provides structural information, enabling confident identification of the main component and any impurities.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. HPLC is particularly useful for non-volatile or thermally labile compounds. For this compound, HPLC offers an alternative approach, especially when dealing with impurities that may not be amenable to GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a representative GC-MS method for the purity analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay3 minutes

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

  • Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Potential Impurities and Expected Data

The primary synthesis route for this compound involves the reaction of acrylonitrile with a sulfide source. Potential impurities may include unreacted starting materials, byproducts, and degradation products.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
Acrylonitrile~ 4-553, 52, 26
This compound ~ 12-14 140, 99, 86, 53
3,3'-Thiodipropionic acid> 15 (may require derivatization)178, 133, 87, 73 (as TMS derivative)
Polyacrylonitrile oligomersVarious (may not elute)Complex fragmentation patterns

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

High-Performance Liquid Chromatography (HPLC) Method

As an alternative to GC-MS, HPLC can be employed for the purity analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

ParameterRecommended Setting
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV detector at 210 nm

3. Data Analysis:

  • Quantification is typically performed using an external standard calibration curve.

  • Purity is assessed by comparing the peak area of the main component to the total peak area.

Performance Comparison: GC-MS vs. HPLC

FeatureGC-MSHPLC
Selectivity High, due to chromatographic separation and mass spectral detection.Good, dependent on column chemistry and mobile phase composition.
Sensitivity Excellent, capable of detecting trace-level impurities.Good, but may be lower than GC-MS for certain compounds without specialized detectors.
Identification Confident identification based on mass spectral libraries and fragmentation patterns.Primarily based on retention time comparison with standards.
Run Time Typically 15-30 minutes.Can be faster for isocratic methods, but gradient methods may have similar run times.
Sample Preparation Simple dissolution in a volatile solvent.Simple dissolution in the mobile phase.
Compound Suitability Ideal for volatile and thermally stable compounds.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.
Potential Issues Thermal degradation of labile impurities. Co-elution of isomers may require method optimization.Co-elution of impurities with similar polarity. Limited structural information from UV detection.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship in selecting an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Library Search & Spectral Interpretation F->H I Purity Calculation G->I H->I

Caption: Workflow for the purity analysis of this compound by GC-MS.

Method_Selection cluster_compound Compound Properties cluster_requirements Analytical Requirements cluster_methods Analytical Methods Volatility Volatility GCMS GC-MS Volatility->GCMS HPLC HPLC Volatility->HPLC Less Critical ThermalStability Thermal Stability ThermalStability->GCMS ThermalStability->HPLC Less Critical Sensitivity Sensitivity Sensitivity->GCMS Sensitivity->HPLC Selectivity Selectivity Selectivity->HPLC Identification Identification Needs Identification->GCMS

Caption: Logical considerations for selecting an analytical method for purity analysis.

Conclusion

Both GC-MS and HPLC are viable techniques for the purity analysis of this compound. GC-MS offers superior identification capabilities and sensitivity for volatile impurities. HPLC provides a robust alternative, particularly for any potential non-volatile or thermally sensitive impurities. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For comprehensive purity profiling, the use of orthogonal techniques (i.e., both GC-MS and HPLC) is recommended. It is imperative that any chosen method be properly validated to ensure accurate and reliable results.

A Comparative Guide to the Spectroscopic Characterization of 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 3,3'-Thiodipropionitrile. Designed for researchers, scientists, and professionals in drug development, it offers a detailed comparison with potential synthetic precursors and byproducts, supported by experimental data and standardized protocols.

Structural Confirmation of this compound

This compound, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical molecule containing a central thioether linkage and two terminal nitrile functional groups. Its structure can be unequivocally confirmed by a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall mass.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and compare it with common alternatives that may be present as starting materials or impurities, namely Acrylonitrile and 3-Mercaptopropionitrile.

Table 1: Infrared (IR) Spectroscopy Data

Compound NameKey Functional Group(s)Characteristic Absorption Bands (cm⁻¹)
This compound Nitrile (C≡N), Thioether (C-S)~2245 (sharp, strong), C-H stretches (~2900-3000)
AcrylonitrileNitrile (C≡N), Alkene (C=C)~2229 (sharp, strong), ~1652 (medium), ~3000-3100 (=C-H)
3-MercaptopropionitrileNitrile (C≡N), Thiol (S-H)~2250 (sharp, strong), ~2550 (weak, sharp)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)

Compound NameProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound S-CH₂ -CH₂-CN~2.85 (Predicted)Triplet4H
S-CH₂-CH₂ -CN~2.65 (Predicted)Triplet4H
AcrylonitrileH ₂C=CH-CN (trans to CN)~6.24Doublet of Doublets1H
H ₂C=CH-CN (cis to CN)~6.11Doublet of Doublets1H
H₂C=CH -CN~5.69Doublet of Doublets1H
3-MercaptopropionitrileHS-CH₂ -CH₂-CN~2.78Multiplet2H
HS-CH₂-CH₂ -CN~2.68Multiplet2H
H S-CH₂-CH₂-CN~1.79Triplet1H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)

Compound NameCarbon EnvironmentChemical Shift (δ, ppm)
This compound S-C H₂-CH₂-CN~28 (Predicted)
S-CH₂-C H₂-CN~18 (Predicted)
-C N~118 (Predicted)
AcrylonitrileH₂C =CH-CN~133
H₂C=C H-CN~108
-C N~117
3-MercaptopropionitrileHS-C H₂-CH₂-CN~20 (Predicted)
HS-CH₂-C H₂-CN~21 (Predicted)
-C N~119 (Predicted)

Table 4: Mass Spectrometry (MS) Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z values (Electron Ionization)
This compound C₆H₈N₂S140.21140 (M⁺), 100, 86, 54
AcrylonitrileC₃H₃N53.0653 (M⁺), 52, 26
3-MercaptopropionitrileC₃H₅NS87.1487 (M⁺), 54, 41

Detailed Spectroscopic Analysis

The combination of IR, NMR, and MS provides a unique spectroscopic fingerprint for this compound.

  • Infrared (IR) Analysis : The most prominent feature in the IR spectrum of this compound is a sharp and strong absorption band around 2245 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group.[1][2] The absence of a C=C stretching band (around 1650 cm⁻¹) distinguishes it from its precursor, acrylonitrile.[1][3] Furthermore, the absence of a weak S-H stretching band (around 2550 cm⁻¹) differentiates it from 3-mercaptopropionitrile.[4]

  • ¹H NMR Analysis : Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple, showing only two signals. The methylene protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a triplet around δ 2.85 ppm. The methylene protons adjacent to the nitrile group (-CH₂-CN) are also expected to be a triplet, shifted slightly upfield to around δ 2.65 ppm. This simple two-signal pattern with a 1:1 integration ratio is a strong indicator of the symmetrical structure and contrasts sharply with the complex splitting patterns of acrylonitrile's vinyl protons.[5]

  • ¹³C NMR Analysis : The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct carbon signals. The nitrile carbon (-CN) is expected in the δ 118 ppm region.[6] The two methylene carbons, S-C H₂ and -C H₂-CN, would appear in the aliphatic region, predicted around δ 28 and δ 18 ppm, respectively.

  • Mass Spectrometry Analysis : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of this compound.[7][8] This immediately distinguishes it from acrylonitrile (m/z 53) and 3-mercaptopropionitrile (m/z 87).[7][9]

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the correlation between the spectral data and the molecular structure.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure this compound IR FTIR Spectroscopy Sample->IR Acquire Spectra NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Spectra MS Mass Spectrometry Sample->MS Acquire Spectra IR_Data Identify Functional Groups (C≡N, C-S) IR->IR_Data NMR_Data Determine Connectivity and Symmetry NMR->NMR_Data MS_Data Confirm Molecular Weight and Formula MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion Correlate Data NMR_Data->Conclusion Correlate Data MS_Data->Conclusion Correlate Data Structure_Spectrum_Correlation cluster_structure Molecular Structure of this compound cluster_data Spectroscopic Evidence cluster_interpretation Structural Feature Confirmed Structure NC-CH₂(b)-CH₂(a)-S-CH₂(a)-CH₂(b)-CN IR_CN IR: ~2245 cm⁻¹ Nitrile Nitrile Group (C≡N) IR_CN->Nitrile H_NMR_a ¹H NMR: Triplet @ ~2.85 ppm (4H) Thioether_a S-CH₂(a) Environment H_NMR_a->Thioether_a H_NMR_b ¹H NMR: Triplet @ ~2.65 ppm (4H) Nitrile_b -CH₂(b)-CN Environment H_NMR_b->Nitrile_b C_NMR ¹³C NMR: 3 unique signals Symmetry Molecular Symmetry C_NMR->Symmetry MS_MW MS: m/z = 140 MolWeight Correct Molecular Weight MS_MW->MolWeight

References

A Comparative Guide to 3,3'-Thiodipropionitrile and 3,3'-Oxydipropionitrile as Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, development, and manufacturing. The solvent's physical and chemical properties can significantly influence reaction rates, yields, and the characteristics of the final product. This guide provides a detailed comparison of two structurally similar dinitrile compounds, 3,3'-Thiodipropionitrile and 3,3'-Oxydipropionitrile, to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 3,3'-Oxydipropionitrile is presented below. These properties are fundamental to understanding their behavior as solvents.

PropertyThis compound3,3'-Oxydipropionitrile
CAS Number 111-97-7[1][2]1656-48-0[3]
Molecular Formula C₆H₈N₂S[1]C₆H₈N₂O[3]
Molecular Weight 140.21 g/mol [1]124.14 g/mol [3]
Appearance Clear colorless to slightly yellow liquid[1]Colorless or pale yellow oily liquid[3]
Density 1.11 g/mL at 25 °C[2]1.043 g/mL at 25 °C[3]
Melting Point 24-25 °C[2]-26 °C[3]
Boiling Point 191-194 °C at 7 mmHg[2]167-174 °C[3]
Refractive Index n20/D 1.499[2]n20/D 1.441[3]
Solubility Preservative, selective solvent, chromatography.[1][2]Soluble in ethanol, acetone, chloroform, and water; insoluble in carbon tetrachloride.[3]

Experimental Protocols

The data presented in this guide is based on standard experimental techniques for determining the physicochemical properties of liquid compounds.

1. Determination of Physical Properties:

  • Density: Measured using a calibrated pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

  • Melting and Boiling Points: Determined using a calibrated melting point apparatus or by distillation under controlled pressure, respectively.

  • Refractive Index: Measured using a refractometer at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

2. Solubility Assessment:

A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a specific volume of the solvent in a test tube. The mixture is then agitated and observed for the dissolution of the solute. For quantitative analysis, techniques such as gravimetric analysis after evaporation of the solvent or spectroscopic methods can be employed to determine the concentration of the dissolved solute in a saturated solution.

Logical Relationship of Properties to Solvent Performance

The selection of a solvent is guided by a logical consideration of its properties in relation to the intended application. The following diagram illustrates the key relationships between the fundamental properties of a solvent and its performance characteristics.

Solvent_Properties Phys_Props Physicochemical Properties Polarity Polarity (Dielectric Constant) Phys_Props->Polarity Volatility Volatility (Boiling Point) Phys_Props->Volatility Density Density Phys_Props->Density Viscosity Viscosity Phys_Props->Viscosity Sol_Power Solvating Power Polarity->Sol_Power Reaction_Rate Reaction Rate Volatility->Reaction_Rate Mass_Transfer Mass Transfer Density->Mass_Transfer Processability Processability Viscosity->Processability Solvent_Selection_Workflow Define_Req Define Requirements (Solubility, Temperature, etc.) Initial_Screen Initial Screening (Literature & Database Search) Define_Req->Initial_Screen Lab_Test Laboratory Testing (Solubility, Stability) Initial_Screen->Lab_Test Process_Opt Process Optimization (Reaction Kinetics, Yield) Lab_Test->Process_Opt Final_Selection Final Solvent Selection Process_Opt->Final_Selection

References

A Comparative Guide to Alternative Nitrile Compounds for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the quest for novel materials with enhanced properties is perpetual. While polyacrylonitrile (PAN) has long been a staple in the synthesis of a wide array of polymers, including carbon fiber precursors and specialty plastics, researchers are increasingly exploring alternative nitrile compounds to overcome some of the limitations of PAN and to tailor polymer characteristics for specific applications. This guide provides a comparative overview of two such alternatives, succinonitrile and fumaronitrile, alongside the benchmark, acrylonitrile. We present available experimental data on their polymerization and the properties of the resulting polymers, offering insights for the development of next-generation materials.

Performance Comparison of Nitrile-Based Polymers

The selection of a nitrile monomer significantly influences the thermal and mechanical properties of the resulting polymer. While comprehensive data for the homopolymers of succinonitrile and fumaronitrile are limited in publicly available literature, the following tables summarize the known properties of polyacrylonitrile and copolymers incorporating these alternative nitriles.

Table 1: Thermal Properties of Nitrile-Based Polymers

PropertyPolyacrylonitrile (PAN)Poly(acrylonitrile-co-fumaronitrile)Polysuccinonitrile (in composites)
Glass Transition Temperature (Tg) ~95 °C[1]Lowered with fumaronitrile contentNot available for homopolymer
Melting Point (Tm) Degrades before melting (melts >300°C with high heating rates)[1][2]Not reportedNot applicable
Decomposition Temperature Softens and decomposes at 220-230 °C[3]Cyclization initiated at lower temperatures (~260°C for copolymer vs. higher for PAN)[4]Thermally stable in composites
Char Yield at High Temperatures ~47.7%Higher than PAN (~53% with 10% fumaronitrile)[4]Not available for homopolymer

Table 2: Mechanical Properties of Nitrile-Based Polymers

PropertyPolyacrylonitrile (PAN)Poly(acrylonitrile-co-fumaronitrile)Polysuccinonitrile (in composites)
Tensile Strength High[1]Data not availableEnhances strength in composites[2]
Young's Modulus High[1]Data not availableIncreases modulus from 1 to 26 GPa in nanofibers[2]
Elongation at Break Varies with processingData not availableData not available
Toughness 20 to 604 MPa in nanofibers[2]Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of acrylonitrile and the copolymerization of acrylonitrile with fumaronitrile. Information on the homopolymerization of succinonitrile and fumaronitrile is less common, with their application often being in copolymers and composites.

Protocol 1: Free-Radical Polymerization of Acrylonitrile

This protocol describes a typical free-radical polymerization of acrylonitrile to produce polyacrylonitrile.

Materials:

  • Acrylonitrile (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Acrylonitrile is purified to remove inhibitors.

  • In a reaction vessel purged with an inert gas (e.g., nitrogen), dissolve a specific amount of acrylonitrile and AIBN in DMF.

  • Heat the reaction mixture to a controlled temperature (typically 60-80 °C) with constant stirring to initiate polymerization.

  • Allow the reaction to proceed for a set time to achieve the desired molecular weight.

  • Terminate the polymerization by cooling the reaction mixture.

  • Precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

  • Filter the precipitated polyacrylonitrile, wash with methanol, and dry under vacuum.

Protocol 2: Redox Copolymerization of Acrylonitrile and Fumaronitrile

This method is suitable for aqueous polymerization and is often used to synthesize copolymers for carbon fiber precursors.[4]

Materials:

  • Acrylonitrile (AN)

  • Fumaronitrile (FN)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bisulfite (SBS) (initiator)

  • Deionized water (solvent)

Procedure:

  • Prepare an aqueous solution of the desired molar ratio of acrylonitrile and fumaronitrile.

  • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Add the redox initiators, potassium persulfate and sodium bisulfite, to the solution.

  • Maintain the reaction at a constant temperature, typically around 40-60 °C, under a nitrogen atmosphere with continuous stirring.[4]

  • After the desired reaction time, terminate the polymerization.

  • The resulting copolymer precipitates from the aqueous solution.

  • Filter the polymer, wash thoroughly with deionized water and then with a non-solvent like methanol, and dry under vacuum.

Protocol 3: In-situ Polymerization of Succinonitrile in a Composite Electrolyte

Succinonitrile can be polymerized in-situ, for example, on the surface of other materials to form composite electrolytes for batteries.

Materials:

  • Succinonitrile (SCN)

  • Li6.4La3Zr1.4Ta0.6O12 (LLZTO) nanoparticles

  • N,N-dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve succinonitrile in DMF.

  • Disperse LLZTO nanoparticles in the succinonitrile solution.

  • Stir the mixture at an elevated temperature (e.g., 90 °C) for an extended period (e.g., 24 hours). The nitrile groups of succinonitrile can spontaneously polymerize on the surface of the LLZTO particles.[1]

  • The resulting composite material with polysuccinonitrile can then be further processed.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for nitrile polymer synthesis and characterization.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Nitrile Monomer (Acrylonitrile, Succinonitrile, Fumaronitrile) Reaction Polymerization Reaction (Free Radical, Redox) Monomer->Reaction Initiator Initiator (e.g., AIBN, KPS/SBS) Initiator->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Precipitation Precipitation & Washing Reaction->Precipitation Drying Drying Precipitation->Drying Polymer Pure Polymer Drying->Polymer Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Mechanical Mechanical Testing (Tensile, Modulus) Polymer->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Polymer->Spectroscopy Morphology Morphological Analysis (SEM, TEM) Polymer->Morphology

Fig. 1: General workflow for the synthesis and characterization of nitrile-based polymers.

Free_Radical_Polymerization Initiator Initiator (I) Radical Free Radicals (2R.) Initiator->Radical Initiation RadicalMonomer Radical-Monomer Adduct (RM.) Radical->RadicalMonomer Addition Monomer Monomer (M) Monomer->RadicalMonomer GrowingChain Propagating Chain (RMn.) Monomer->GrowingChain n M RadicalMonomer->GrowingChain Propagation GrowingChain->GrowingChain TerminatedChain Terminated Polymer (P) GrowingChain->TerminatedChain Termination

Fig. 2: Logical steps in free-radical polymerization of nitrile monomers.

Concluding Remarks

The exploration of alternative nitrile compounds like succinonitrile and fumaronitrile opens up new avenues for designing polymers with tailored properties. The available data suggests that fumaronitrile, when used as a comonomer with acrylonitrile, can enhance thermal stability and char yield, which is particularly beneficial for applications like carbon fiber production. Succinonitrile shows promise in the field of composite materials, where it can significantly improve mechanical properties.

However, a significant gap exists in the literature regarding the properties and synthesis of the homopolymers of succinonitrile and fumaronitrile. Further research dedicated to the homopolymerization of these monomers and a systematic comparison of their properties against polyacrylonitrile is essential. Such studies would provide a more complete understanding of their potential and enable a more informed selection of monomers for specific polymer synthesis applications. This guide serves as a starting point for researchers, highlighting both the potential of these alternative nitriles and the areas where further investigation is critically needed.

References

Comparative Performance of 3,3'-Thiodipropionitrile in Battery Electrolytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 3,3'-Thiodipropionitrile (TDPN) as a battery electrolyte additive, benchmarked against other leading nitrile-based compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its electrochemical performance, supported by experimental data and detailed protocols.

The quest for higher energy density and improved safety in lithium-ion batteries has led to significant research into novel electrolyte formulations. Nitrile-based compounds have emerged as a promising class of electrolyte additives and co-solvents due to their high polarity, excellent oxidative stability, and wide thermal stability range.[1] These properties make them particularly suitable for high-voltage cathode materials.[2] This guide focuses on the electrochemical performance of this compound (TDPN) and provides a comparative analysis with its structural analogs, 3,3'-sulfonyldipropionitrile (SDPN) and succinonitrile (SN).

Performance Comparison of Nitrile-Based Electrolyte Additives

The inclusion of nitrile-based additives in conventional carbonate electrolytes has been shown to enhance the stability of the cathode-electrolyte interphase (CEI), thereby improving cycling performance and rate capability, especially at high voltages.

This compound (TDPN) , the focus of this guide, is investigated for its potential to form a stable protective layer on the cathode surface. While specific quantitative data for TDPN is still emerging in publicly available literature, its performance can be benchmarked against the more extensively studied dinitrile compounds, SDPN and SN.

3,3'-sulfonyldipropionitrile (SDPN) , a close structural analog to TDPN, has demonstrated significant improvements in the high-voltage performance of lithium-ion batteries. In one study, the addition of just 0.2 wt% SDPN to a standard electrolyte dramatically increased the capacity retention of a LiNi1/3Co1/3Mn1/3O2/graphite cell from 59.5% to 77.3% after 100 cycles when charged to 4.6 V.[3] This enhancement is attributed to the formation of a thinner and more stable CEI, which reduces interfacial resistance and suppresses the dissolution of transition metals from the cathode.[3]

Succinonitrile (SN) is another dinitrile that has been widely explored as a high-voltage electrolyte additive. The addition of 0.5 wt% SN to an electrolyte in a LiNi0.5Co0.2Mn0.3O2/graphite full cell increased the capacity retention from 67.96% to 84.0% after 120 cycles at a high cutoff voltage of 4.4 V.[4] Linear sweep voltammetry has shown that electrolytes containing SN exhibit higher oxidation potentials, around 6.1 V vs Li/Li+.[4] Furthermore, SN has been shown to improve the ionic conductivity of electrolytes. For instance, the addition of 5 wt% SN to a mixed organic/ionic liquid electrolyte increased the room temperature ionic conductivity from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹.[5][6][7]

The following table summarizes the key performance metrics for these nitrile-based electrolyte additives based on available research.

AdditiveConcentrationCell ChemistryKey Performance ImprovementsReference
3,3'-sulfonyldipropionitrile (SDPN) 0.2 wt%LiNi1/3Co1/3Mn1/3O2/graphiteCapacity retention increased from 59.5% to 77.3% after 100 cycles at 4.6 V.[3]
Succinonitrile (SN) 0.5 wt%LiNi0.5Co0.2Mn0.3O2/graphiteCapacity retention increased from 67.96% to 84.0% after 120 cycles at 4.4 V.[4]
Succinonitrile (SN) 5 wt%LiCoO2 / LiIonic conductivity increased from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature.[5][6][7]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the electrochemical performance of electrolyte additives like TDPN, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Electrolyte Preparation
  • Materials: The base electrolyte typically consists of a lithium salt (e.g., 1.0 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio). The nitrile additive (TDPN, SDPN, or SN) is then added to the base electrolyte at a specified weight percentage (e.g., 0.5 wt%, 2 wt%).

  • Procedure: All electrolyte preparation must be conducted in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm to prevent contamination. The components are mixed using a magnetic stirrer until the salt and additive are completely dissolved.

Cell Assembly
  • Configuration: Pouch cells or coin cells (e.g., 2032-type) are commonly used for testing.

  • Electrodes: The cathode (e.g., LiNi0.5Co0.2Mn0.3O2) and anode (e.g., graphite) are separated by a microporous polymer separator.

  • Assembly: The electrodes and separator are stacked and placed in the cell casing. A precise amount of the prepared electrolyte is then added to ensure complete wetting of the cell components before sealing.

Electrochemical Characterization
  • Formation Cycles: Assembled cells typically undergo two or three formation cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode and a stable CEI on the cathode.

  • Galvanostatic Cycling: Long-term cycling performance is evaluated by charging and discharging the cells at a constant current (e.g., 1C) between defined voltage limits (e.g., 2.75 V to 4.4 V). Key metrics to record are discharge capacity, coulombic efficiency, and capacity retention over a specified number of cycles.

  • Rate Capability: The cell's ability to perform at different charge/discharge rates is tested by subjecting it to various C-rates (e.g., from C/10 to 5C).

  • Linear Sweep Voltammetry (LSV): The electrochemical stability window of the electrolyte is determined by scanning the voltage at a slow rate (e.g., 0.1 mV/s) using a three-electrode cell with a lithium reference electrode. The onset of a significant increase in current indicates the oxidation potential of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the interfacial resistance of the cells before and after cycling. Measurements are typically performed in a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental process and the proposed mechanism of action for nitrile additives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis electrolyte_prep Electrolyte Preparation cell_assembly Cell Assembly electrolyte_prep->cell_assembly formation Formation Cycles cell_assembly->formation lsv Linear Sweep Voltammetry cell_assembly->lsv eis Electrochemical Impedance Spectroscopy cell_assembly->eis cycling Galvanostatic Cycling formation->cycling rate_test Rate Capability Testing formation->rate_test data_analysis Data Analysis (Capacity, Efficiency) cycling->data_analysis post_mortem Post-mortem Analysis (SEM, XPS) cycling->post_mortem rate_test->data_analysis lsv->data_analysis eis->data_analysis

Caption: A typical experimental workflow for evaluating battery electrolyte additives.

cei_mechanism cluster_interface Cathode-Electrolyte Interface cluster_process Protective Layer Formation cluster_benefits Performance Improvements cathode High-Voltage Cathode Material oxidation Oxidative Decomposition of Additive cathode->oxidation electrolyte Electrolyte (Carbonates + LiPF6) nitrile Nitrile Additive (e.g., TDPN) nitrile->oxidation High Voltage cei Stable CEI Layer oxidation->cei suppression Suppression of Electrolyte Oxidation cei->suppression metal_dissolution Reduced Transition Metal Dissolution cei->metal_dissolution stability Improved Cycling Stability suppression->stability metal_dissolution->stability

References

Comparative Study of Catalysts for 3,3'-Thiodipropionitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,3'-Thiodipropionitrile, a key intermediate in various chemical processes, is of significant interest. This guide provides a comparative analysis of different catalytic systems for its synthesis, supported by experimental data to facilitate catalyst selection and process optimization.

The predominant method for synthesizing this compound is the base-catalyzed Michael addition of a sulfur source to acrylonitrile. This reaction is valued for its atom economy and relatively straightforward procedure. The choice of catalyst, however, plays a crucial role in determining the reaction's efficiency, yield, and overall economic viability. This comparison focuses on the most common catalytic approaches: base catalysis, phase-transfer catalysis, and enzymatic synthesis.

Catalytic Performance Comparison

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound.

Catalyst SystemSulfur SourceCatalystReaction ConditionsYield (%)Purity (%)Reaction TimeKey Observations
Base Catalysis Hydrogen Sulfide / Sodium HydrosulfideSodium HydroxideAqueous medium, 30-90°CHigh (often >90%)GoodRelatively shortExothermic reaction requiring careful temperature control.[1]
Hydrogen SulfideTriethylamineOrganic solventModerate to HighGoodVariableOften used in laboratory-scale synthesis.
Hydrogen SulfideSodium CarbonateAqueous or organic solventModerateGoodLonger than strong basesMilder catalyst, may require more forcing conditions.
Phase-Transfer Catalysis Sodium ThiosulfateTetrabutylammonium BromideTwo-phase system (e.g., water/ethanol)50-60%ModerateNot specifiedLower yields reported compared to base-catalyzed methods.
Enzymatic Synthesis 3,3'-thiodipropionamideNitrilase (from Pseudomonas fluorescens)Aqueous buffer, 37°CLowHighNot specifiedLow volumetric productivity (0.8 g/L/h), requires further optimization for industrial use.

Experimental Protocols

General Procedure for Base-Catalyzed Synthesis

A typical laboratory-scale synthesis involves the reaction of two equivalents of acrylonitrile with one equivalent of a sulfur source, such as hydrogen sulfide or its salt, in the presence of a basic catalyst.

Using Sodium Hydroxide:

  • A solution of sodium hydrosulfide in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • The solution is brought to the desired reaction temperature (e.g., 40-50°C).

  • Acrylonitrile is added dropwise to the stirred solution while maintaining the temperature within a narrow range to control the exothermic reaction.

  • A solution of sodium hydroxide is then added to the reaction mixture.

  • The reaction is stirred for a specified period until completion, which can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the product is isolated by extraction and purified, typically by distillation.

Reaction Pathways and Experimental Workflow

The synthesis of this compound via base-catalyzed addition of hydrogen sulfide to acrylonitrile proceeds through a nucleophilic addition mechanism. The base plays a crucial role in deprotonating the hydrogen sulfide, generating the highly nucleophilic hydrosulfide anion (HS⁻), which then attacks the β-carbon of the acrylonitrile molecule.

ReactionPathway H2S Hydrogen Sulfide HS_ion Hydrosulfide Ion (HS⁻) H2S->HS_ion Deprotonation Base Base (e.g., NaOH) Intermediate Intermediate Adduct HS_ion->Intermediate Nucleophilic Attack Acrylonitrile1 Acrylonitrile (1st eq.) Acrylonitrile1->Intermediate Product This compound Intermediate->Product Second Nucleophilic Attack Acrylonitrile2 Acrylonitrile (2nd eq.) Acrylonitrile2->Product

Reaction pathway for the base-catalyzed synthesis of this compound.

The general experimental workflow for a typical laboratory synthesis is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Reactant Solutions Prepare Reactant Solutions Charge Reactor Charge Reactor Prepare Reactant Solutions->Charge Reactor Control Temperature Control Temperature Charge Reactor->Control Temperature Add Reactants Add Reactants Control Temperature->Add Reactants Monitor Reaction Monitor Reaction Add Reactants->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Phase Separation Phase Separation Quench Reaction->Phase Separation Extraction Extraction Phase Separation->Extraction Purification (e.g., Distillation) Purification (e.g., Distillation) Extraction->Purification (e.g., Distillation) Final Product Final Product Purification (e.g., Distillation)->Final Product

General experimental workflow for the synthesis of this compound.

Conclusion

For the industrial-scale synthesis of this compound, base-catalyzed methods, particularly using strong bases like sodium hydroxide, offer high yields and relatively short reaction times. However, the exothermic nature of the reaction necessitates robust temperature control to ensure safety and product quality. For laboratory-scale synthesis where milder conditions are preferred, other bases like triethylamine or sodium carbonate can be employed, potentially at the cost of longer reaction times. Phase-transfer catalysis and enzymatic routes currently present lower yields and productivity, respectively, and require further development to be competitive for large-scale production. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment for controlling reaction parameters.

References

Safety Operating Guide

3,3'-Thiodipropionitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 3,3'-Thiodipropionitrile is crucial for maintaining laboratory safety and environmental compliance. This substance is classified as a hazardous material and must be handled accordingly, following all local, state, and federal regulations.[1] It should never be disposed of down the drain or mixed with general waste. The primary disposal method is through an approved hazardous waste management facility.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent personal exposure. This includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.[1][4]

  • Skin Protection: Chemical-resistant gloves (e.g., PVC) and appropriate protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is recommended.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the substance and prevent exposure.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, use an absorbent material like vermiculite, dry sand, or earth to contain the spill.

  • Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[4][7]

  • Clean the spill area thoroughly with soap and water.[8]

  • All materials used for cleanup, including contaminated clothing, should be sealed in a vapor-tight plastic bag for proper disposal as hazardous waste.[8]

Major Spills:

  • Evacuate the immediate area and alert emergency responders.[9]

  • Restrict access to the area to prevent exposure.

  • Ensure ventilation and remove all sources of ignition.[9]

Disposal Procedure

The standard and required method for disposing of this compound, whether it is excess, unwanted, or contaminated, is through a licensed hazardous waste disposal service.

Step-by-Step Disposal Plan:

  • Containment: Place the this compound waste into a compatible, tightly sealed, and properly labeled container.[4] Empty containers that held the substance must also be treated as hazardous waste as they may contain residue.[1]

  • Labeling: Clearly label the container with the chemical name "this compound" and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[4][6] This designated storage area should be secure and accessible only to authorized personnel.

  • Arrangement for Pickup: Contact a certified hazardous waste management company to arrange for the collection and proper disposal of the material. Ensure you comply with all institutional, local, and national regulations for hazardous waste transport and disposal.[5][7][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 111-97-7
Molecular Formula S(CH₂CH₂CN)₂
Molecular Weight 140.21 g/mol
Appearance Clear colorless to slightly yellow liquid[2]
Melting Point 24-25 °C[2]
Boiling Point 179-180 °C @ 3 Torr[2]
Flash Point 195 °C (383 °F) - closed cup
Density 1.24 g/cm³[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Minor Spill Occurs ppe->spill waste Unused or Contaminated Product ppe->waste contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill package_waste Place Waste in a Sealed, Compatible Container waste->package_waste contain_spill->package_waste label_container Label Container: 'Hazardous Waste' + Chemical Name package_waste->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage disposal_facility Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal_facility

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) is crucial for ensuring personnel safety during the handling of 3,3'-Thiodipropionitrile. This document provides immediate, essential safety protocols and logistical plans tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount in minimizing exposure risks and maintaining a safe laboratory environment.

This compound is classified as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended but essential.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety protocols.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.OSHA 29 CFR 1910.133, EN166
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if irritation is experienced.[1][3]

Operational Plan: Donning and Doffing of PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

PPE Donning and Doffing Workflow

Procedural Guidance for Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Avoid all personal contact, including inhalation of any dust or vapors.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[3][4]

Spill Management:

  • For minor spills, immediately clean the area using dry procedures to avoid generating dust.[2][5]

  • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[1][2][5]

  • Ensure all ignition sources are removed from the vicinity of a spill.[2][5]

Disposal Plan:

  • All waste, including this compound residue and contaminated PPE, must be treated as hazardous waste.[5]

  • Disposal should be carried out by qualified personnel in accordance with all applicable federal, state, and local regulations.[4][5]

  • Do not allow the chemical or its containers to enter drains or waterways.[2][5] Puncture containers to prevent reuse.[2]

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for you and your colleagues.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.